Product packaging for 2-(1H-pyrazol-1-yl)nicotinonitrile(Cat. No.:CAS No. 1152822-31-5)

2-(1H-pyrazol-1-yl)nicotinonitrile

Cat. No.: B1497655
CAS No.: 1152822-31-5
M. Wt: 170.17 g/mol
InChI Key: TXYIYGOHWGLULK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B1497655 2-(1H-pyrazol-1-yl)nicotinonitrile CAS No. 1152822-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYIYGOHWGLULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651329
Record name 2-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152822-31-5
Record name 2-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyrazol-1-yl)-3-cyanopyridine
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Foundational & Exploratory

Synthesis and characterization of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-1-yl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule incorporates both a pyridine and a pyrazole scaffold, structural motifs prevalent in a wide range of pharmacologically active agents.[1][2][3] This document details a robust synthetic protocol via nucleophilic aromatic substitution, explains the rationale behind key experimental parameters, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical and scientifically grounded resource for the preparation and analysis of this valuable chemical entity.

Introduction and Significance

The fusion of distinct heterocyclic rings into a single molecular framework is a cornerstone strategy in modern drug discovery. The pyrazole nucleus is a well-established pharmacophore, present in numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Similarly, the nicotinonitrile moiety serves as a versatile building block and is found in compounds targeting a variety of biological pathways, including kinase inhibition.[1][5]

This compound, with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol , represents a strategic combination of these two important scaffolds.[6] Its structure offers multiple points for further chemical modification, making it an attractive starting material for the development of compound libraries aimed at screening for novel therapeutic agents. This guide provides an expert-led, in-depth protocol for its synthesis and a systematic approach to its characterization.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most efficient and common route for the synthesis of this compound is the direct N-arylation of pyrazole with 2-chloronicotinonitrile. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reaction Principle and Mechanism

The SNAr reaction is facilitated by the electronic properties of the 2-chloronicotinonitrile substrate. The electron-withdrawing nature of the nitrile group (-CN) and the ring nitrogen atom polarizes the pyridine ring, making the carbon atom at the C2 position (bearing the chlorine atom) highly electrophilic and susceptible to nucleophilic attack.

The mechanism involves two key steps:

  • Deprotonation of Pyrazole: A base is used to deprotonate the pyrazole ring at the N1 position, which has a pKa of approximately 14. This generates the pyrazolate anion, a potent nucleophile.

  • Nucleophilic Attack and Elimination: The pyrazolate anion attacks the electron-deficient C2 carbon of 2-chloronicotinonitrile, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride leaving group, yielding the final product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Pyrazole (1.1 eq)[7]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.1 eq) and anhydrous DMF. Stir the mixture until the pyrazole is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become cloudy. Stir vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium pyrazolate salt.

  • Substrate Addition: Add 2-chloronicotinonitrile (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90-100 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting material (2-chloronicotinonitrile) and the formation of a new, more polar spot corresponding to the product should be observed. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield this compound as a pure solid.

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate pyrazole to form the required nucleophile. It is also inexpensive, easy to handle, and its inorganic byproducts are easily removed during the aqueous work-up. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent. Its high dielectric constant helps to dissolve the reagents and stabilize the charged Meisenheimer intermediate, accelerating the reaction rate. Aprotic solvents do not engage in hydrogen bonding, which leaves the pyrazolate nucleophile highly reactive.

  • Excess Pyrazole: A slight excess of pyrazole (1.1 eq) is used to ensure the complete consumption of the limiting reagent, 2-chloronicotinonitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Pyrazole in DMF B Add K₂CO₃ (Formation of Nucleophile) A->B C Add 2-Chloronicotinonitrile B->C D Heat at 90-100 °C (4-6 hours) C->D E Monitor by TLC D->E F Cool to RT & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry (MgSO₄) & Concentrate H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for this compound.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is employed for unambiguous structure elucidation.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for this compound.

Analysis Technique Expected Observations
Appearance White to off-white solid
Molecular Formula C₉H₆N₄
Molecular Weight 170.17 g/mol [6]
¹H NMR (400 MHz, CDCl₃)δ 8.60 (dd, 1H, Py-H6), 8.25 (dd, 1H, Py-H4), 8.00 (d, 1H, Pz-H5), 7.75 (d, 1H, Pz-H3), 7.40 (dd, 1H, Py-H5), 6.55 (t, 1H, Pz-H4). (Chemical shifts are approximate and may vary)
¹³C NMR (100 MHz, CDCl₃)δ 152.5, 149.0, 142.0, 140.0, 128.0, 122.0, 116.0 (C≡N), 112.0, 110.0. (Chemical shifts are approximate)
FT-IR (KBr, cm⁻¹)~2230 (C≡N stretch, strong), ~1580-1600 (C=N, C=C ring stretches), ~3050-3150 (Aromatic C-H stretch).[8][9]
Mass Spec. (EI) m/z 170 [M]⁺, with fragmentation patterns corresponding to the loss of HCN, N₂, etc.[10]
Interpretation of Spectroscopic Data
  • NMR Spectroscopy: Proton (¹H) NMR is the most powerful tool for confirming the structure. The distinct signals for the three protons on the pyridine ring and the three protons on the pyrazole ring, with their specific chemical shifts and coupling patterns, provide a unique fingerprint for the molecule. Carbon (¹³C) NMR confirms the presence of nine distinct carbon environments, including the characteristic downfield signal for the nitrile carbon.

  • IR Spectroscopy: The most telling feature in the IR spectrum is the sharp, strong absorption band around 2230 cm⁻¹, which is highly characteristic of a nitrile (C≡N) functional group.[8][9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (170), confirming its elemental composition.[6]

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Crude Product MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS IR FT-IR Spectroscopy Identify Functional Groups (C≡N) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structure Elucidate Final Structure MS->Structure IR->Structure NMR->Structure Purity Assess Purity Structure->Purity Final Characterized Compound Purity->Final

Caption: Systematic workflow for the characterization of the final product.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety practices when handling all chemicals involved in this synthesis.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[7][11]

  • Starting Material Hazards:

    • 2-Chloronicotinonitrile: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation.

    • Pyrazole: Harmful if swallowed and toxic in contact with skin. It causes skin irritation and is a risk for serious eye damage.[7]

  • Product Handling: The toxicological properties of this compound have not been extensively studied. It should be handled as a potentially hazardous substance. Avoid contact with skin and eyes, and prevent inhalation or ingestion.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This guide has outlined a reliable and well-rationalized method for the synthesis of this compound, a compound with considerable potential in drug discovery. The SNAr reaction described is efficient and scalable, and the analytical methods provide a clear path to structural confirmation and purity assessment. As a versatile chemical scaffold, this molecule serves as an excellent starting point for the exploration of new chemical space, particularly in the search for novel kinase inhibitors and other targeted therapeutics.[5]

References

Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(1H-pyrazol-1-yl)nicotinonitrile

The molecule this compound, with the chemical formula C₉H₆N₄ and a molecular weight of 170.17 g/mol , belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The fusion of a pyrazole and a pyridine ring, both of which are prevalent scaffolds in pharmacologically active molecules, suggests potential applications in drug discovery.[2][3] Accurate structural characterization through spectroscopic methods is the cornerstone of synthesizing and developing such novel chemical entities. This guide provides the foundational spectroscopic information necessary for any research involving this compound.

Synthesis and Experimental Workflow

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution reaction between 2-chloronicotinonitrile and pyrazole.[3] This reaction is a common and effective method for the formation of N-arylpyrazoles.

Proposed Synthetic Protocol

A mixture of 2-chloronicotinonitrile and pyrazole, in the presence of a suitable base such as potassium carbonate, is heated in a polar aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, including extraction and purification by column chromatography.

Synthesis_Workflow Reactants 2-Chloronicotinonitrile + Pyrazole + K2CO3 Reaction Nucleophilic Aromatic Substitution Reactants->Reaction in Solvent DMF Solvent->Reaction Heating Heating Heating->Reaction Workup Aqueous Workup & Extraction Reaction->Workup yields Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous pyrazolyl-pyridine and nicotinonitrile derivatives found in the literature.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are presented in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4' (Pyridine)~8.60dd~4.8, 1.8
H-5' (Pyridine)~7.85dd~7.6, 4.8
H-6' (Pyridine)~8.05dd~7.6, 1.8
H-3 (Pyrazole)~7.90d~1.5
H-4 (Pyrazole)~6.55t~2.2
H-5 (Pyrazole)~8.50d~2.5

Note: Chemical shifts are referenced to a standard solvent signal.

Interpretation:

  • Pyridine Ring Protons: The protons on the nicotinonitrile ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrile group and the pyrazole substituent will influence their precise chemical shifts. H-4' is expected to be the most downfield due to its proximity to the nitrogen atom and the nitrile group. The coupling constants will reflect the ortho and meta relationships between the protons.

  • Pyrazole Ring Protons: The protons of the pyrazole ring will also resonate in the aromatic region. H-5 is anticipated to be the most downfield of the pyrazole protons due to its proximity to the pyridine ring. The characteristic coupling patterns (doublet, triplet, doublet) of the pyrazole ring protons are expected.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Pyridine)~150
C-3' (Pyridine)~115
C-4' (Pyridine)~153
C-5' (Pyridine)~125
C-6' (Pyridine)~140
C-CN (Nitrile)~117
C-3 (Pyrazole)~142
C-4 (Pyrazole)~108
C-5 (Pyrazole)~130

Note: Chemical shifts are referenced to a standard solvent signal.

Interpretation:

  • Pyridine and Pyrazole Carbons: The carbon atoms of both heterocyclic rings will appear in the downfield region of the spectrum, consistent with their aromatic character. The carbon attached to the pyrazole ring (C-2') and the carbon bearing the nitrile group (C-3') will have distinct chemical shifts.[4]

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm.

Spectroscopic_Analysis_Workflow Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis Data_Alysis Data_Alysis IR->Data_Alysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)~2230 - 2220Strong, Sharp
C=N, C=C (Aromatic)~1600 - 1450Medium to Strong
C-H (Aromatic)~3100 - 3000Medium

Interpretation:

  • Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption band corresponding to the C≡N stretching vibration, typically found around 2230 cm⁻¹.[5]

  • Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine and pyrazole rings will appear in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

IonPredicted m/zInterpretation
[M]⁺170Molecular Ion
[M - HCN]⁺143Loss of hydrogen cyanide from the nicotinonitrile ring
[C₅H₄N₂]⁺92Fragment corresponding to the pyrazolyl-pyridine core after loss of the nitrile group
[C₃H₃N₂]⁺67Pyrazole ring fragment

Interpretation:

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of this compound will likely involve the loss of small, stable molecules such as HCN from the nicotinonitrile moiety.[6] Cleavage of the bond between the two rings could also occur, leading to fragments corresponding to the pyrazole and pyridine components.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predictive data derived from analogous compounds, provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data are consistent with the proposed molecular structure. This technical guide serves as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their scientific endeavors. It is recommended that experimental data, once obtained, be compared against the predictions outlined herein to confirm the structural assignment.

References

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Enduring Potential of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel pyrazole derivatives. The focus is on robust, reproducible, and translatable in vitro assays that form the cornerstone of early-stage drug discovery.

The rationale for prioritizing pyrazole derivatives stems from their proven success. Commercially available drugs like Celecoxib (a potent COX-2 inhibitor) and Rimonabant underscore the therapeutic viability of this chemical moiety.[7] The synthetic tractability of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[5][6]

A Tiered Approach to Screening: From Broad Activity to Mechanistic Insights

A logical and resource-efficient screening cascade is paramount. This guide advocates for a tiered approach, beginning with broad phenotypic screens to identify promising candidates, followed by more specific target-based assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies cluster_3 Tier 4: Lead Optimization Primary Screening Broad Phenotypic Assays (e.g., Antimicrobial, Anticancer) Secondary Screening Dose-Response & Selectivity (e.g., IC50/MIC Determination) Primary Screening->Secondary Screening Active 'Hits' Mechanistic Studies Target-Based Assays (e.g., Enzyme Inhibition, Pathway Analysis) Secondary Screening->Mechanistic Studies Potent & Selective Hits Lead Optimization ADME/Tox & In Silico Modeling Mechanistic Studies->Lead Optimization Validated Mechanism

Caption: A tiered screening cascade for novel pyrazole derivatives.

Part 1: Foundational Screening – Unveiling Broad Biological Activity

The initial phase of screening aims to cast a wide net to identify any significant biological effects of the newly synthesized pyrazole derivatives.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[8] Pyrazole derivatives have shown promise in this area.[3][4]

This is a widely used, cost-effective preliminary test to assess the antimicrobial potential of novel compounds.[9][10][11]

Principle: The assay relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of an antimicrobial agent creates a zone of inhibition where microbial growth is visibly suppressed.[8][9]

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized microbial suspension (typically a 0.5 McFarland standard) of the test organism in sterile saline or broth.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a uniform lawn.[12]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[8]

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into the wells.[8] Include a positive control (a known antibiotic) and a negative control (the solvent alone).[12]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-48 hours.[9][12]

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation:

Compound IDGram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm)Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm)Fungi (e.g., C. albicans) Zone of Inhibition (mm)
PZD-001181215
PZD-0021008
Ciprofloxacin (Positive Control)2522N/A
Fluconazole (Positive Control)N/AN/A20
DMSO (Negative Control)000

For compounds showing promising activity in the diffusion assay, the broth microdilution method is employed to quantify their potency by determining the Minimum Inhibitory Concentration (MIC).[13][14]

Principle: This method involves challenging the target microorganism with a serial dilution of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13]

Anticancer Activity Screening

The pyrazole scaffold is a key component of several kinase inhibitors used in cancer therapy, making anticancer screening a priority.[1][2][15][16]

These are colorimetric assays that provide a quantitative measure of cell viability and proliferation, serving as an initial screen for cytotoxic effects against cancer cell lines.[17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), into a colored formazan product.[17][20][21] The intensity of the color is directly proportional to the number of viable cells.[18]

Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[15][22]

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

G Viable Cell Viable Cell (Active Mitochondria) MTT MTT (Yellow, Water-Soluble) Viable Cell->MTT Uptake Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenase Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance @ 570nm Solubilization->Measurement

Caption: Workflow of the MTT cell viability assay.

Data Presentation:

Compound IDCell LineIC50 (µM) after 48h
PZD-003MCF-715.2
PZD-004A54928.9
Doxorubicin (Positive Control)MCF-71.1
Doxorubicin (Positive Control)A5492.5

Part 2: Delving Deeper – Mechanistic and Target-Based Assays

Compounds that demonstrate significant activity in the primary screens are advanced to more specific assays to understand their mechanism of action.

Anti-inflammatory Activity Screening

Given the success of Celecoxib, evaluating the anti-inflammatory potential of new pyrazole derivatives is a logical step.[23]

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[24][25][26]

Principle: The assay measures the peroxidase activity of COX enzymes. This is done by monitoring the appearance of an oxidized chromophore, which is produced when the enzyme converts arachidonic acid to prostaglandin H2.[27][28] The inhibition of this colorimetric reaction indicates the inhibitory potential of the test compound.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the pyrazole derivative (test inhibitor) or a known COX inhibitor (e.g., Diclofenac) to the wells.[7]

  • Incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a colorimetric substrate and arachidonic acid.

  • Absorbance Reading: Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
PZD-00550.11.241.75
PZD-00612.510.81.16
Celecoxib (Positive Control)>1000.05>2000
Kinase Inhibition Assays

Many pyrazole-based anticancer drugs function as kinase inhibitors.[1][2][15][29] Screening against a panel of relevant kinases can reveal specific molecular targets.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibition of this process is quantified, often using fluorescence, luminescence, or radioactivity-based detection methods.

Example Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2[29][30]

  • Cyclin-Dependent Kinases (CDKs): CDK2[15][30]

  • Other Serine/Threonine Kinases: PI3K, JNK[15][31]

Part 3: Early Safety and Druggability Assessment

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.[32][33][34]

In Silico Modeling

Computational tools can predict the physicochemical properties and potential liabilities of novel pyrazole derivatives.

  • Molecular Docking: This technique predicts the preferred binding orientation of a compound to its molecular target, helping to rationalize observed biological activity and guide further structural modifications.[3][30][35][36][37]

  • ADME/Tox Prediction: Various software platforms can estimate properties such as solubility, permeability, metabolic stability, and potential for toxicity (e.g., hERG inhibition, mutagenicity).[38][39]

In Vitro ADME/Tox Assays

Experimental validation of in silico predictions is essential. A range of in vitro assays are available to assess key ADME/Tox parameters.[40]

  • Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions.

  • hERG Inhibition Assays: To evaluate the risk of cardiotoxicity.

  • Plasma Protein Binding Assays: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation Pyrazole Derivative Novel Pyrazole Derivative Docking Molecular Docking Pyrazole Derivative->Docking ADME_Pred ADME/Tox Prediction Pyrazole Derivative->ADME_Pred CYP_Assay CYP Inhibition ADME_Pred->CYP_Assay Guide Experiment hERG_Assay hERG Inhibition ADME_Pred->hERG_Assay Guide Experiment PPB_Assay Plasma Protein Binding ADME_Pred->PPB_Assay Guide Experiment

Caption: Integrated in silico and in vitro ADME/Tox workflow.

Conclusion: A Pathway to Promising Leads

This guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of novel pyrazole derivatives. By employing a tiered strategy that progresses from broad phenotypic assays to specific mechanistic studies and early ADME/Tox profiling, researchers can efficiently identify and prioritize promising lead compounds for further development. The integration of detailed, validated protocols and data-driven decision-making is essential for navigating the complex path of drug discovery and unlocking the full therapeutic potential of the versatile pyrazole scaffold.

References

Exploring the structure-activity relationship (SAR) of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have led to its incorporation into a wide array of approved therapeutic agents, solidifying its status as a "privileged scaffold."[3] Pyrazole-containing drugs have demonstrated efficacy across a broad spectrum of diseases, including inflammatory disorders, cancer, microbial infections, and cardiovascular conditions.[4][5] Notable examples of FDA-approved drugs featuring this core structure include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, highlighting the significant therapeutic impact of this heterocyclic system.[6]

The unique electronic and structural features of the pyrazole ring, including its capacity for hydrogen bonding and dipole interactions, allow for multifaceted engagement with biological targets.[4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole-based compounds, offering insights into the rational design of novel therapeutics. We will delve into the influence of the pyrazole core and its substituents on biological activity, provide detailed experimental protocols for synthesis and evaluation, and visualize key molecular mechanisms and signaling pathways.

Part 2: Unraveling the Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds

Section 2.1: The Pyrazole Core and its Influence on Activity

The pyrazole ring itself is a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.[7] Its aromaticity and the presence of two nitrogen atoms create a unique electronic distribution that facilitates interactions with various enzymes and receptors. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can serve as a hydrogen bond acceptor, enabling diverse binding modes within a target's active site.[4] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug design.[3]

Section 2.2: The Impact of Substituents at Key Positions

The pharmacological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Strategic modifications at the N-1, C-3, C-4, and C-5 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

  • N-1 Position: Substitution at the N-1 position is crucial for modulating the activity of many pyrazole-based compounds. For instance, in the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was found to be a key requirement for potent and selective CB1 receptor antagonistic activity.[8]

  • C-3 Position: The C-3 position is another critical site for modification. In the aforementioned cannabinoid receptor antagonists, a carboxamido group at the C-3 position was essential for high affinity.[8] For a series of pyrazole-based meprin inhibitors, the introduction of a hydroxamic acid moiety at this position was found to be crucial for potent inhibition.[9]

  • C-4 Position: While sometimes left unsubstituted, modifications at the C-4 position can also significantly impact biological activity. For example, in a series of anti-inflammatory pyrazole derivatives, the presence of a 4-sulfamoylphenyl group at the C-4 position was a key determinant for selective COX-2 inhibition.[10]

  • C-5 Position: The C-5 position often accommodates bulky hydrophobic groups that can enhance binding to the target protein. In the development of Celecoxib, a p-tolyl group at the C-5 position was found to be optimal for fitting into the hydrophobic pocket of the COX-2 enzyme.[11][12] Similarly, for cannabinoid receptor antagonists, a para-substituted phenyl ring at the C-5 position was a structural requirement for potent activity.[8]

Section 2.3: Case Studies of Prominent Pyrazole-Based Drugs

Celecoxib: A Case Study in Selective COX-2 Inhibition

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] This selectivity is attributed to the presence of a sulfonamide (-SO2NH2) moiety, which interacts with a secondary pocket unique to the COX-2 enzyme.[12] The p-tolyl group at the C-5 position and the trifluoromethyl group at the C-3 position of the pyrazole ring also play crucial roles in its binding and selectivity.[11] The sulfonamidophenyl subgroup of celecoxib is considered important for its potent membrane permeabilizing activity.[1]

Sildenafil: A Case Study in PDE5 Inhibition

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[13] The pyrazolopyrimidinone core of sildenafil mimics the purine ring of cGMP, allowing it to bind to the active site of PDE5. The ethoxyphenyl group at the C-5 position and the methylpiperazine moiety at the N-1 position are critical for its high affinity and selectivity.[2]

Part 3: Experimental Protocols for the Synthesis and Evaluation of Pyrazole-Based Compounds

Section 3.1: Synthesis of Pyrazole Derivatives

Detailed Step-by-Step Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines.[6][14][15]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Diethyl ether

  • Ice bath

  • Reflux apparatus

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl benzoylacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.[14]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.[6]

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 1-2 hours.[14]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture in an ice bath. Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[14]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.[14]

Workflow for Knorr Pyrazole Synthesis

Knorr_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Derivative Mixing Dissolve in Ethanol + Catalytic Acid Reactants->Mixing Reflux Heat to Reflux (1-2 hours) Mixing->Reflux Cooling Cool in Ice Bath + Add Diethyl Ether Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization from Ethanol Filtration->Purification Product Pure Pyrazole Derivative Purification->Product

Caption: Workflow for the Knorr synthesis of pyrazole derivatives.

Section 3.2: Biological Evaluation Protocols

Detailed Step-by-Step Protocol for an In Vitro COX-2 Inhibition Assay

This fluorometric assay is a reliable method for screening COX-2 inhibitors.[16]

Materials:

  • COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, Human Recombinant COX-2, and a known inhibitor like Celecoxib)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)

  • Test pyrazole compounds

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit's instructions. Reconstitute the COX-2 enzyme, arachidonic acid, and prepare the reaction mix.[16]

  • Inhibitor Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[16]

  • Assay Plate Setup: Add the reaction mix to each well of a 96-well plate. Then, add the test compounds at various concentrations to the sample wells. Include wells for a positive control (known inhibitor) and a negative control (solvent only).[16]

  • Initiate Reaction: Start the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.[16]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at 25°C for 5-10 minutes using a microplate reader.[16]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[10][17]

Detailed Step-by-Step Protocol for an MTT Assay to Determine Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test pyrazole compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19][20]

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.[20]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC50 value.[5][21]

Workflow for Biological Assays

Bioassays cluster_COX2 COX-2 Inhibition Assay cluster_MTT MTT Assay C1 Prepare Reagents and Test Compounds C2 Add Reaction Mix and Compounds to Plate C1->C2 C3 Initiate Reaction with Arachidonic Acid C2->C3 C4 Measure Fluorescence C3->C4 C5 Calculate IC50 C4->C5 M1 Seed Cancer Cells M2 Treat with Test Compounds M1->M2 M3 Add MTT Reagent M2->M3 M4 Solubilize Formazan M3->M4 M5 Measure Absorbance M4->M5 M6 Calculate IC50 M5->M6

Caption: Workflow for in vitro COX-2 inhibition and MTT assays.

Part 4: Molecular Mechanisms and Signaling Pathways

Section 4.1: Anti-inflammatory Action

Pyrazole-based anti-inflammatory agents, such as Celecoxib, primarily exert their effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

Signaling Pathway of COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole-based Inhibitor (e.g., Celecoxib) Pyrazole->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.

Section 4.2: Anticancer Mechanisms

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

Signaling Pathway of Kinase Inhibition in Cancer

Anticancer_Pathway Growth_Factors Growth Factors (e.g., VEGF) Kinase_Receptors Kinase Receptors (e.g., VEGFR, CDK2) Growth_Factors->Kinase_Receptors Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase_Receptors->Downstream_Signaling Cell_Proliferation Tumor Cell Proliferation & Angiogenesis Downstream_Signaling->Cell_Proliferation Pyrazole Pyrazole-based Inhibitor Pyrazole->Kinase_Receptors Antimicrobial_Pathway DNA_Gyrase Bacterial DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Bacterial_Growth Bacterial Growth & Survival DNA_Replication->Bacterial_Growth Pyrazole Pyrazole-based Inhibitor Pyrazole->DNA_Gyrase

References

The Emergence of 2-(1H-pyrazol-1-yl)nicotinonitrile as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. Within this highly competitive field, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is of paramount importance. This technical guide delves into the discovery and development of the 2-(1H-pyrazol-1-yl)nicotinonitrile core as a versatile and potent scaffold for the generation of novel kinase inhibitors. We will explore the synthetic rationale, dissect the intricate structure-activity relationships (SAR), and provide detailed methodologies for the biological evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical class in their own research endeavors.

Introduction: The Pyrazole Moiety in Kinase Inhibition

The pyrazole ring system is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3][4] Its unique electronic properties and capacity for substitution at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][4] The fusion of a pyrazole with a nicotinonitrile moiety creates a bicyclic system with a distinct conformational rigidity and a specific arrangement of hydrogen bond donors and acceptors, making it an attractive starting point for fragment-based and structure-based drug design.[5][6]

The this compound scaffold, in particular, has emerged as a fruitful foundation for the development of inhibitors targeting a range of kinases, including but not limited to, Transforming Growth Factor-beta type I receptor (ALK5) and Leucine-Rich Repeat Kinase 2 (LRRK2).[7][8][9] This guide will use the development of ALK5 inhibitors as a primary case study to illustrate the principles of discovery and optimization of this chemical series.

The Rationale for Targeting Kinases with Pyrazole-Based Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[10][11] The ATP-binding site of kinases, while conserved in its overall fold, possesses subtle differences that can be exploited for the development of selective inhibitors.[12] The this compound scaffold is adept at interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the nicotinonitrile group can be functionalized to explore other regions of the binding site, thereby enhancing both potency and selectivity.[9][12]

Kinase_Inhibitor_Binding Fig. 1: Generalized Kinase Inhibition by this compound Scaffold cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound Scaffold Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrazole Pyrazole Moiety Pyrazole->Hinge_Region H-Bonding Nicotinonitrile Nicotinonitrile Moiety Nicotinonitrile->Hydrophobic_Pocket Hydrophobic Interactions R_Group R-Group Substitutions R_Group->Solvent_Front Tailored Interactions (Selectivity) Synthetic_Workflow Fig. 2: Synthetic Workflow for this compound Analogs Start Starting Materials (β-ketoester, Hydrazine, Dihalopyridine) Step1 Step 1: Pyrazole Synthesis Start->Step1 Step2 Step 2: Nicotinonitrile Synthesis Start->Step2 Step3 Step 3: Coupling Reaction Step1->Step3 Step2->Step3 Purification Purification (Chromatography) Step3->Purification Final_Product This compound Analog Purification->Final_Product

References

An In-Depth Technical Guide to the Initial Cytotoxicity Screening of 2-(1H-pyrazol-1-yl)nicotinonitrile on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of the novel compound, 2-(1H-pyrazol-1-yl)nicotinonitrile. The guide is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential anticancer agents. We will delve into the scientific rationale behind the experimental design, provide detailed, field-proven protocols for cytotoxicity assessment, and offer insights into the interpretation of preliminary data. The methodologies described herein are structured to ensure scientific integrity and generate robust, reproducible results, forming a solid foundation for further preclinical development.

Introduction: The Rationale for Screening this compound

The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, in particular, have proven to be a rich source of therapeutic candidates. The structure of this compound is intriguing as it combines two key pharmacophores: a pyrazole ring and a nicotinonitrile moiety.

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] Numerous studies have demonstrated their ability to induce apoptosis, inhibit cell cycle progression, and target various kinases involved in cancer cell proliferation.[1][2][4] The versatility of the pyrazole ring allows for various substitutions, which can significantly modulate its biological activity and selectivity.[1]

Similarly, nicotinonitrile derivatives have shown promise as anticancer agents.[5][6][7][8][9] The cyano group, an electron-withdrawing feature, can participate in crucial interactions with biological targets, and the pyridine ring is a common scaffold in many approved drugs.

The combination of these two moieties in this compound presents a unique chemical entity with the potential for synergistic or novel anticancer activity. Therefore, a systematic and robust initial cytotoxicity screening is the critical first step in evaluating its potential as a therapeutic agent. This guide will outline a practical and scientifically sound approach to this initial evaluation.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening

A successful initial screen requires careful planning and consideration of various experimental parameters. Our approach is designed to be both comprehensive and efficient, providing a clear " go/no-go " decision for further investigation.

Selection of Cancer Cell Lines

The choice of cancer cell lines is paramount and should reflect a diversity of cancer types to identify potential tissue-specific activity. For a broad initial screen, we recommend a panel of cell lines representing common and challenging malignancies.

Table 1: Recommended Panel of Cancer Cell Lines for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+)
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer (TNBC)
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC)
HepG2 Hepatocellular CarcinomaWell-differentiated
HCT116 Colorectal CarcinomaWild-type p53
HT-29 Colorectal AdenocarcinomaMutant p53

This panel allows for the assessment of the compound's activity against hormone-dependent and independent breast cancers, a prevalent lung cancer type, liver cancer, and colorectal cancers with different p53 statuses, which can influence drug sensitivity.

The Foundational Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

For the initial high-throughput screening, the MTT assay is a robust, reliable, and cost-effective colorimetric method to assess cell viability.[10][11] The assay measures the metabolic activity of cells, which in most cases, correlates with cell number.[11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10][12]

Diagram 1: The Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Water-Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilizing Agent (e.g., DMSO, Isopropanol) Formazan->Solubilization Dissolution Mitochondrial_Dehydrogenase->Formazan Purple_Solution Purple Solution Solubilization->Purple_Solution Spectrophotometry Measure Absorbance (e.g., at 570 nm) Purple_Solution->Spectrophotometry

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for generating reproducible and reliable data. The following sections provide step-by-step methodologies for the initial cytotoxicity screening.

Reagent and Solution Preparation
  • Cell Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C. Note: The final DMSO concentration in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate Buffered Saline (PBS).[13] Filter sterilize the solution and store it protected from light at 4°C for up to four weeks or at -20°C for longer-term storage.[13][14]

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use isopropanol with 0.04 N HCl.[12][14]

Cell Seeding and Treatment
  • Cell Culture: Maintain the selected cancer cell lines in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase before seeding.

  • Seeding: Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[14] The optimal seeding density should be determined for each cell line to ensure they are still in the logarithmic growth phase at the end of the incubation period.

  • Adherence: Incubate the plate for 24 hours to allow the cells to adhere and resume normal growth.

  • Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Dosing: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C with 5% CO2. The incubation time should be consistent across experiments.

MTT Assay Protocol
  • Addition of MTT: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Incubation with MTT: Incubate the plate for 3 to 4 hours at 37°C.[13][14] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[13]

    • For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.

  • Incubation and Reading: Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Diagram 2: Experimental Workflow for Cytotoxicity Screening

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Seeding 3. Cell Seeding (96-well plate, 24h incubation) Cell_Culture->Seeding Compound_Prep 2. Compound Dilution (Serial Dilutions in Medium) Treatment 4. Compound Treatment (48-72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Addition 5. MTT Addition (3-4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Reading 7. Absorbance Reading Solubilization->Reading Data_Processing 8. Calculate % Viability Reading->Data_Processing IC50_Determination 9. Determine IC50 Values Data_Processing->IC50_Determination

Caption: Step-by-step workflow from cell preparation to data analysis.

Data Analysis and Interpretation

Calculation of Percentage Viability

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The "Blank" consists of the culture medium with MTT and the solubilization solution but no cells.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%. This is a key parameter for comparing the potency of the compound across different cell lines. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Preliminary Interpretation of Results

The initial screening data will provide valuable insights into the cytotoxic potential of this compound.

Table 2: Hypothetical IC50 Values for Initial Interpretation

Cell LineHypothetical IC50 (µM)Preliminary Interpretation
MCF-7 5.2Potent activity in ER+ breast cancer
MDA-MB-231 45.8Moderate activity in TNBC
A549 12.5Moderate activity in lung cancer
HepG2 8.7Potent activity in liver cancer
HCT116 > 100Low activity in p53 wild-type colorectal cancer
HT-29 78.3Low to moderate activity in p53 mutant colorectal cancer

Based on these hypothetical results, the compound shows promising activity against MCF-7 and HepG2 cells, suggesting a potential selective effect. The lower potency against MDA-MB-231 and the colorectal cancer cell lines might indicate specific mechanisms of action that are more prevalent in the sensitive cell lines.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, several quality control measures should be implemented:

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) in each experiment to validate the assay's ability to detect cytotoxicity.

  • Vehicle Control: As mentioned, a DMSO control is essential to ensure that the solvent is not contributing to the observed cytotoxicity.

  • Replicate Wells: Each concentration of the test compound and controls should be tested in triplicate or quadruplicate to ensure statistical significance.

  • Cell Viability Check: Before treatment, ensure that the cells have a viability of >95% as determined by Trypan Blue exclusion.

  • Assay Linearity: Confirm that the cell seeding density falls within the linear range of the MTT assay for each cell line.

Future Directions: Beyond the Initial Screen

A positive outcome from the initial cytotoxicity screen is the gateway to a more in-depth investigation of the compound's anticancer properties.

Diagram 3: Logical Progression of Preclinical Evaluation

Future_Directions Initial_Screen Initial Cytotoxicity Screening (MTT Assay) Secondary_Assays Secondary Cytotoxicity Assays (e.g., LDH, XTT) Initial_Screen->Secondary_Assays Confirmation of Cytotoxicity Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action Understanding 'How' Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Validation in a Biological System

Caption: The path from initial screening to in vivo studies.

Subsequent steps should include:

  • Confirmation with Orthogonal Assays: Validate the MTT results with other cytotoxicity assays that measure different cellular parameters, such as the Lactate Dehydrogenase (LDH) assay (measures membrane integrity) or the XTT assay (another tetrazolium salt-based assay).[16][17][18]

  • Mechanism of Action Studies: Investigate how the compound induces cell death. This can include assays for apoptosis (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis by flow cytometry.

  • Target Identification: If the compound shows significant and selective activity, efforts can be made to identify its molecular target(s).

Conclusion

The initial cytotoxicity screening of this compound is a critical and informative first step in its evaluation as a potential anticancer agent. By employing a diverse panel of cancer cell lines, utilizing a robust and validated assay such as the MTT assay, and adhering to stringent quality control measures, researchers can generate reliable and reproducible data. This guide provides a comprehensive framework to achieve this, ensuring that promising compounds are identified and advanced for further preclinical development, ultimately contributing to the discovery of new and effective cancer therapies.

References

An In-Depth Technical Guide to the Solubility and Stability Assessment of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of 2-(1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. We will delve into the scientific rationale behind experimental design, present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, and outline a robust stability testing program based on the International Council for Harmonisation (ICH) guidelines. This document is structured to serve as a practical guide for researchers, explaining not just how to conduct these essential studies, but why specific methodologies are chosen to build a self-validating and reliable data package.

Introduction to this compound: A Structural Perspective

A molecule's structure is the blueprint for its physical behavior. A preliminary analysis of this compound provides critical insights into its potential challenges and informs the entire characterization strategy.

Chemical Structure and Physicochemical Profile
  • Molecular Formula: C₉H₆N₄[1]

  • Molecular Weight: 170.17 g/mol [1]

  • Structure: The molecule is composed of a nicotinonitrile (pyridine-3-carbonitrile) scaffold substituted at the 2-position by a 1H-pyrazol-1-yl group.

Chemical structure of this compound
PropertyValue / DescriptionSource
CAS Number 1152822-31-5[1][2]
Molecular Formula C₉H₆N₄[1]
Molecular Weight 170.17[1]
Key Features Pyrazole Ring, Pyridine Ring, Nitrile GroupN/A
Predicted Physicochemical Behavior Based on Structural Moieties

The constituent functional groups of this compound each contribute to its overall properties:

  • Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[3] Pyrazole itself is a weak base with a pKa of approximately 2.5, meaning it is unlikely to be protonated at physiological pH.[3]

  • Nicotinonitrile Core: The pyridine ring is electron-deficient. The nitrile (-C≡N) group is a potent electron-withdrawing group, which further influences the electronic properties of the pyridine ring.[4] The nitrogen atoms in both rings represent potential sites for hydrogen bonding with protic solvents like water.

  • Overall Molecule: The compound is a planar, aromatic system. Its lack of readily ionizable groups within the physiological pH range suggests that its aqueous solubility may be low and not strongly pH-dependent in the pH 4-9 range. However, the multiple nitrogen atoms provide polarity that may counteract the hydrophobicity of the aromatic rings. The nitrile group is a potential site for hydrolysis under acidic or basic stress conditions.

Aqueous Solubility Determination: Foundational Data for Drug Action

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[5][6] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction
  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly introduced from a high-concentration organic solvent (typically DMSO) stock, begins to precipitate in an aqueous buffer.[7][8][9] It is a measure of a compound's propensity to remain in a supersaturated state and is invaluable for early-stage screening to quickly flag compounds with potential issues.[8][9]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[10][11] It is the "gold standard" measurement, crucial for formulation development and understanding in vivo behavior, as it represents the maximum concentration achievable over time.[12]

Experimental Protocol: High-Throughput Kinetic Solubility Assessment

This protocol utilizes nephelometry, which measures light scattering caused by insoluble particles, to determine the point of precipitation.[6][13]

Objective: To rapidly estimate the aqueous solubility of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[13][14]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).[7]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[8][13]

  • Measurement: Measure the light scattering in each well using a laser nephelometer.[6]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the buffer-only control wells.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate 96-Well Plate (Serial Dilution) stock->plate Dispense & Dilute buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->buffer incubate Incubate (2h @ 25°C) buffer->incubate nephelometer Measure Light Scattering (Nephelometer) incubate->nephelometer result Determine Solubility (Precipitation Point) nephelometer->result Thermodynamic_Solubility_Workflow prep Add Excess Solid Compound to Aqueous Buffer incubate Agitate for 24-72h @ Controlled Temperature prep->incubate Equilibration separate Separate Phases (Centrifuge & Filter Supernatant) incubate->separate Isolation quantify Dilute Filtrate & Quantify (HPLC-UV or LC-MS/MS) separate->quantify Analysis result Equilibrium Solubility Value quantify->result Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcomes Outcomes start API Sample (Solid & Solution) acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo analysis Analyze via Stability-Indicating HPLC/LC-MS Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Analytical Method Specificity analysis->method package Inform Formulation & Packaging Choices analysis->package

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-(1H-pyrazol-1-yl)nicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and pyrazole. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, characterization methods, and critical safety considerations. Designed for researchers in organic synthesis and drug development, this protocol emphasizes the rationale behind procedural choices to ensure reproducibility and success.

Introduction and Scientific Context

The fusion of pyrazole and pyridine rings creates a class of compounds with significant pharmacological interest, often mimicking the structure of purine bases like adenine and guanine.[1] this compound is a valuable scaffold for the development of novel therapeutic agents, leveraging the diverse biological activities associated with both pyrazole and nicotinonitrile moieties.[2][3][4] The synthetic route described herein is a robust and widely applicable nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[5][6] The protocol is designed to be a self-validating system, providing clear checkpoints and characterization data to confirm the identity and purity of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds by the displacement of the chloride from the electron-deficient pyridine ring by the pyrazole nucleophile.

Scheme 1: Synthesis of this compound Reaction scheme showing 2-chloronicotinonitrile reacting with pyrazole in the presence of potassium carbonate and DMF to yield this compound.

Mechanism: The reaction follows a two-step addition-elimination pathway characteristic of SNAr reactions.

  • Nucleophilic Attack: The pyrazole, deprotonated by the base (potassium carbonate), acts as a potent nucleophile. It attacks the electron-deficient C2 carbon of the 2-chloronicotinonitrile. The electron-withdrawing nitrile group (-CN) at the C3 position and the ring nitrogen help to stabilize the resulting anionic intermediate.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.

  • Elimination and Aromatization: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final product.

SNAr_Mechanism cluster_intermediate Intermediate cluster_product Product Reactant1 2-Chloronicotinonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant1->Intermediate Nucleophilic Attack Reactant2 Pyrazole Anion Product This compound Intermediate->Product Elimination of Cl- LeavingGroup Chloride Ion (Cl-) Intermediate->LeavingGroup

Caption: SNAr reaction mechanism workflow.

Materials, Reagents, and Equipment

Reagents & Materials
Reagent/MaterialGradeSupplierCAS No.Notes
2-Chloronicotinonitrile≥99%Sigma-Aldrich6602-54-6Irritant, handle with care.[7]
Pyrazole≥98%Sigma-Aldrich288-13-1Harmful, combustible liquid.[8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Used as the base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Polar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
HexanesACS GradeVWR110-54-3For extraction & chromatography.
Deionized WaterN/AIn-house7732-18-5For workup.
Brine (Saturated NaCl)N/AIn-house7647-14-5For workup.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9For drying organic layer.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

G A 1. Reaction Setup B 2. Reagent Addition A->B In fume hood C 3. Reaction & Monitoring B->C Heat to 80-90°C D 4. Workup: Quenching C->D Cool to RT Monitor by TLC E 5. Workup: Extraction D->E Add H₂O F 6. Purification E->F Dry & Evaporate G 7. Characterization F->G Recrystallize or Column Chromatography

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup
  • Place a 50 mL round-bottom flask containing a magnetic stir bar in a heating mantle.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Set up the apparatus in a certified chemical fume hood.

    • Rationale (Expertise & Experience): The reaction is performed under an inert atmosphere (or at least with a drying tube) to prevent moisture, which can quench the base and affect yields. A fume hood is mandatory due to the hazardous nature of the reagents and solvent.[7][8][9]

Step 2: Reagent Addition
  • To the flask, add 2-chloronicotinonitrile (1.39 g, 10.0 mmol).[10]

  • Add pyrazole (0.75 g, 11.0 mmol, 1.1 equivalents).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Rationale: A slight excess of pyrazole ensures the complete consumption of the limiting reagent (2-chloronicotinonitrile). Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate pyrazole (pKa ≈ 14.2) to form the nucleophilic pyrazolide anion. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolide anion and promoting the SNAr mechanism.

Step 3: Reaction and Monitoring
  • Begin stirring the mixture.

  • Heat the reaction to 80-90 °C using the heating mantle.

  • Maintain this temperature and allow the reaction to proceed for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The disappearance of the 2-chloronicotinonitrile spot (starting material) indicates reaction completion.

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC is a critical and rapid technique to visually track the consumption of starting material and the formation of the product, preventing unnecessary heating which could lead to side reactions or decomposition.

Step 4: Workup - Quenching and Extraction
  • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: Pouring the DMF solution into water is the quenching step. This precipitates the organic product, which has low water solubility, while the inorganic salts (KCl, excess K₂CO₃) and residual DMF dissolve in the aqueous phase. Repeated extractions with ethyl acetate ensure maximum recovery of the product from the aqueous phase. The brine wash helps to remove residual water from the organic layer and break any emulsions.

Step 5: Drying and Solvent Removal
  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent using a funnel.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Rationale: Anhydrous MgSO₄ is a fast and effective drying agent for removing dissolved water from the ethyl acetate layer. Removing the solvent under reduced pressure yields the crude product as a solid or oil.

Step 6: Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol and allow it to cool slowly to form pure crystals.

  • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

    • Rationale: Purification is essential to remove unreacted starting materials and any side products. Recrystallization is an efficient method for purifying crystalline solids, while column chromatography is a more versatile technique for separating compounds based on their polarity.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid.
Yield Typically 75-90% after purification.
¹H NMR Signals corresponding to the pyridine and pyrazole ring protons. The chemical shifts will be distinct from the starting materials. Expect doublets and triplets in the aromatic region (δ 7.0-9.0 ppm).[11][12]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the nitrile carbon (δ ~115-120 ppm) and aromatic carbons (δ ~110-160 ppm).[13]
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₆N₄ (m/z = 171.06).
FT-IR Characteristic absorption for the nitrile group (C≡N) around 2220-2230 cm⁻¹.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloronicotinonitrile: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[7] Wash hands thoroughly after handling and avoid breathing dust.[7] In case of eye contact, rinse cautiously with water for several minutes.[7]

  • Pyrazole: Combustible liquid that is harmful if swallowed.[8] Causes skin irritation and serious eye damage.[8] Keep away from heat and open flames.[8]

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[7][8]

Troubleshooting

IssuePossible CauseSolution
Low or No Product Formation Ineffective base; wet solvent/reagents.Use freshly opened or dried anhydrous DMF. Ensure K₂CO₃ is anhydrous.
Reaction temperature too low.Ensure the internal reaction temperature reaches 80-90 °C.
Multiple Spots on TLC Incomplete reaction; side product formation.Increase reaction time. If side products persist, purification by column chromatography is necessary.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the mobile phase for column chromatography. Try a different solvent system for recrystallization.

References

Application Notes & Protocols: Utilizing 2-(1H-pyrazol-1-yl)nicotinonitrile for the Interrogation of ALK5 Signaling

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(1H-pyrazol-1-yl)nicotinonitrile, a potent small molecule inhibitor, in studies targeting the Activin Receptor-Like Kinase 5 (ALK5). These notes are designed to provide both the theoretical framework and practical, step-by-step protocols for the effective use of this compound as a chemical probe to dissect the complexities of the TGF-β signaling pathway.

Introduction: Targeting the TGF-β/ALK5 Axis

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is a hallmark of various pathologies, most notably in fibrosis and cancer.[3][4][5] In the context of cancer, TGF-β signaling exhibits a dual role, acting as a tumor suppressor in the early stages but paradoxically promoting tumor progression and metastasis in advanced disease.[5]

Central to this pathway is the TGF-β type I receptor, ALK5 (also known as TGFβR1), a serine/threonine kinase.[4][6] The canonical signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TGFβRII), which then recruits and phosphorylates ALK5.[4][7] This activation event triggers a downstream phosphorylation cascade, primarily targeting the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4][6][8] Once phosphorylated, these SMADs form a complex with SMAD4, translocate into the nucleus, and act as transcription factors to modulate the expression of target genes.[6][8]

Given its pivotal role, the kinase activity of ALK5 represents a highly attractive therapeutic target. Specific inhibition of ALK5 provides a direct mechanism to block TGF-β signaling, offering a powerful tool for both basic research and drug development. Small molecule inhibitors that target the ATP-binding pocket of ALK5 have shown significant promise in preclinical models of fibrotic diseases and cancer.[9][10]

Compound Profile: this compound

This compound belongs to a class of 2-(1H-pyrazol-1-yl)pyridine derivatives identified as potent ALK5 inhibitors.[11][12] This class of compounds has demonstrated utility in reducing fibrotic gene expression, highlighting their potential for therapeutic applications in conditions such as dermal scarring.[12]

Chemical Properties:

PropertyValueReference
CAS Number 1152822-31-5[13]
Molecular Formula C₉H₆N₄[13]
Molecular Weight 170.17 g/mol [13]
Structure Pyrazole ring linked to a nicotinonitrile moiety[13]

Mechanism of Action: Like many kinase inhibitors, this compound is designed to function as an ATP-competitive inhibitor. It targets the highly conserved ATP-binding pocket within the ALK5 kinase domain. By occupying this site, it prevents the binding of endogenous ATP, thereby blocking the autophosphorylation of ALK5 and the subsequent phosphorylation of its downstream substrates, SMAD2 and SMAD3. This competitive inhibition effectively halts the signal transduction cascade at its origin.[4][14]

The ALK5 Signaling Pathway: A Visual Guide

Understanding the signaling cascade is fundamental to designing and interpreting inhibition studies. The diagram below outlines the canonical TGF-β/ALK5/SMAD pathway. The inhibitory action of this compound occurs at the ALK5 kinase activation step.

References

Application Notes and Protocols for the Investigation of 2-(1H-pyrazol-1-yl)nicotinonitrile in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders represent a significant global health burden. The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[1][2][3] This scaffold is the backbone of several commercially successful drugs, including the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib, which underscores the potential of pyrazole derivatives as potent anti-inflammatory agents.[1][4][5][6]

The compound 2-(1H-pyrazol-1-yl)nicotinonitrile integrates the pyrazole moiety with a nicotinonitrile group, a structural combination that holds promise for novel anti-inflammatory activity. While specific research on this particular molecule is emerging, the broader class of pyrazole-containing compounds has been extensively studied, revealing multiple mechanisms of anti-inflammatory action.[3][4] These primarily include the inhibition of key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX), and the modulation of intracellular signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of this compound. We will delve into its presumed mechanism of action based on structure-activity relationships within the pyrazole class, provide detailed protocols for robust in vitro and in vivo experimental validation, and present a framework for data interpretation.

Proposed Mechanism of Action: Targeting Key Inflammatory Pathways

Based on the extensive literature on pyrazole derivatives, this compound is hypothesized to exert its anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds are potent inhibitors of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][7][8][9] The structural features of this compound may allow it to selectively bind to the active site of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity is a key attribute of modern NSAIDs, as it reduces the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

  • Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. Some pyrazole derivatives have been shown to suppress the activation of NF-κB.[4] this compound may interfere with this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.

  • Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes catalyze the production of leukotrienes, which are potent mediators of inflammation, particularly in allergic and respiratory diseases. Certain pyrazole derivatives have demonstrated inhibitory activity against 5-LOX.[1][10]

The following diagram illustrates the potential points of intervention for this compound within the inflammatory cascade.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes LOX_Enzymes Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Degradation NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Inflammatory_Genes Induces Inflammatory_Genes->Inflammation Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK Activates Compound This compound Compound->COX_Enzymes Inhibits? Compound->LOX_Enzymes Inhibits? Compound->IKK Inhibits?

Caption: Proposed anti-inflammatory mechanisms of this compound.

Experimental Protocols for Efficacy Evaluation

To thoroughly assess the anti-inflammatory potential of this compound, a tiered approach involving both in vitro and in vivo models is recommended.

Part 1: In Vitro Assays

Objective: To determine the direct cellular and molecular effects of the compound on inflammatory responses.

1.1. Cell Viability Assay (MTT or MTS)

  • Rationale: It is crucial to first establish a non-toxic concentration range for the compound to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1-2 x 10⁵ cells/mL.

    • Incubate for 24 hours to allow for cell adherence.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

1.2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production is a standard in vitro screen for anti-inflammatory activity.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate as described above.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

1.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Rationale: To quantify the compound's effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Protocol:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

1.4. Western Blot Analysis for NF-κB and COX-2 Expression

  • Rationale: To investigate the molecular mechanism by assessing the protein expression levels of key inflammatory mediators.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound and stimulate with LPS.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-NF-κB p65, IκBα, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

The following diagram outlines the in vitro experimental workflow.

In_Vitro_Workflow Start Start Cell_Culture RAW 264.7 or THP-1 Cells Start->Cell_Culture Viability Cell Viability Assay (MTT/MTS) Cell_Culture->Viability Pre-treatment Pre-treat with Compound Viability->Pre-treatment Determine Non-Toxic Dose Stimulation LPS Stimulation Pre-treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay ELISA Cytokine Measurement (TNF-α, IL-6) Stimulation->ELISA Western_Blot Western Blot Analysis (NF-κB, COX-2) Stimulation->Western_Blot End End NO_Assay->End ELISA->End Western_Blot->End

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Part 2: In Vivo Models

Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.

2.1. Carrageenan-Induced Paw Edema in Rodents

  • Rationale: This is a classic and highly reproducible model of acute inflammation used for the screening of anti-inflammatory drugs.[7][11] Carrageenan injection induces a biphasic inflammatory response characterized by edema (swelling).

  • Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and this compound treated groups at various doses.

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)Cell Viability (%)NO Production (% of Control)TNF-α Production (% of Control)IL-6 Production (% of Control)
0.1
1
10
50
100
IC₅₀ (µM)

Data should be presented as mean ± SEM. IC₅₀ values should be calculated for the inhibition of NO, TNF-α, and IL-6 production.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Positive Control
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)

Data should be presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Conclusion and Future Directions

The protocols and framework provided in this application note offer a robust starting point for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The initial in vitro screening will provide valuable insights into its cellular and molecular mechanisms, while the in vivo model will assess its efficacy in a more complex biological system.

Positive results from these initial studies would warrant further investigation into more chronic models of inflammation (e.g., collagen-induced arthritis), detailed pharmacokinetic and toxicological profiling, and structure-activity relationship studies to optimize the lead compound. The integration of the pyrazole and nicotinonitrile scaffolds presents an exciting opportunity for the discovery of novel and effective anti-inflammatory therapeutics.

References

Application Notes & Protocols: High-Throughput Screening for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Kinase Target Class

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes in modern drug discovery.[2] Within the vast chemical space of kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure."[3] This heterocyclic ring is a key component in numerous FDA-approved drugs and clinical candidates, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases and for its synthetic tractability.[2][4] Compounds like Ruxolitinib (a JAK1/2 inhibitor) and Barasertib (an Aurora B kinase inhibitor) highlight the therapeutic success of this chemical class.[2]

The initial phase of discovering novel pyrazole-based kinase inhibitors involves screening large compound libraries to identify "hits"—compounds that modulate the activity of a target kinase. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid evaluation of hundreds of thousands to millions of compounds.[5] The success of an HTS campaign hinges on the selection of an appropriate assay technology that is robust, reproducible, scalable, and sensitive.

This technical guide provides an in-depth overview of the predominant HTS assay formats for identifying and characterizing pyrazole-based kinase inhibitors. We will explore the causality behind key experimental choices, provide detailed step-by-step protocols for widely-used biochemical and cell-based assays, and discuss the critical importance of data quality control.

Chapter 1: The HTS Workflow: A Strategic Overview

The journey from a compound library to a validated hit follows a structured, multi-stage process. The initial HTS campaign is designed for speed and cost-effectiveness to identify any compound with activity. Subsequent stages are designed to confirm this activity and eliminate false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Hit Validation & Characterization Primary Primary HTS (Single Concentration) DoseResponse Dose-Response Curve (IC50 Determination) Primary->DoseResponse Orthogonal Orthogonal Assay (Confirms Hit with Different Technology) DoseResponse->Orthogonal Cellular Cell-Based Assays (Confirms Cellular Potency) Orthogonal->Cellular Selectivity Selectivity Profiling (Tests Against Other Kinases) Cellular->Selectivity Mechanism Mechanism of Action (e.g., ATP Competition) Cellular->Mechanism

Caption: High-level workflow for screening pyrazole-based kinase inhibitors.

Chapter 2: Biochemical Assays - Probing Direct Enzyme Inhibition

Biochemical assays measure the direct interaction between a compound and an isolated, purified kinase enzyme. They are the workhorses of primary HTS campaigns due to their simplicity, lower cost, and high throughput.[6] These assays can be broadly categorized as either activity assays, which measure product formation, or binding assays, which measure the displacement of a probe from the kinase.[6]

Key Assay Technologies

The choice of detection technology is critical and depends on the specific kinase, available reagents, and instrumentation. Modern HTS primarily relies on non-radioactive methods.[7]

TechnologyPrincipleAdvantagesDisadvantages
Luminescence Measures ATP consumption or ADP production via a luciferase-coupled reaction.[7] The signal is inversely (ATP) or directly (ADP) proportional to kinase activity.High sensitivity, broad dynamic range, less susceptible to compound interference (fluorescence/color).[7]Requires coupling enzymes, which can be inhibited by library compounds (false positives).
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer.[8] A lanthanide donor on one molecule (e.g., antibody) excites a fluorophore acceptor on another (e.g., substrate) when in close proximity after phosphorylation.Homogeneous "mix-and-read" format, high sensitivity, ratiometric signal reduces well-to-well variability.[8][9]Requires specific antibodies and labeled substrates; can be susceptible to fluorescent compound interference.
Fluorescence Polarization (FP) Measures the change in polarization of light emitted from a fluorescently labeled tracer. Small, free-rotating tracers have low polarization; when bound to a larger molecule (e.g., an antibody), rotation slows and polarization increases.[10]Homogeneous format, cost-effective, does not require a lanthanide-compatible reader.Lower dynamic range than TR-FRET or luminescence; sensitive to light scattering from aggregated compounds.
Kinase Binding Assay A fluorescently labeled, broad-spectrum ATP-competitive inhibitor ("tracer") binds to the kinase. Test compounds compete for binding, displacing the tracer and causing a loss of signal (e.g., TR-FRET or FP).[11][12]Directly measures compound affinity (Kd), can identify non-ATP competitive inhibitors, does not require substrate or ATP.[12]The tracer may not be suitable for all kinases; does not confirm inhibition of catalytic activity.
Experimental Causality: The Importance of ATP Concentration

A critical parameter in any kinase activity assay is the concentration of ATP. Most kinase inhibitors, including many pyrazole-based compounds, are ATP-competitive. They bind to the same site as ATP, meaning their apparent potency (IC50) is dependent on the ATP concentration.

  • Rationale: To obtain a physiologically relevant IC50 and to sensitively detect ATP-competitive inhibitors, the kinase reaction should be run at an ATP concentration that is equal to or very near the Michaelis constant (Km) for that specific kinase.

  • Consequence: If the ATP concentration is too high, a much higher concentration of the inhibitor is needed to compete effectively, leading to an artificially high (weaker) IC50 value. Conversely, a very low ATP concentration might identify weak inhibitors but may not be physiologically relevant, as cellular ATP levels are typically in the millimolar range. Therefore, determining the ATP Km for each kinase/substrate pair is a mandatory step in assay development.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol describes a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced.[13] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.[13][14]

Materials:

  • Kinase of interest and its specific substrate (protein or peptide)

  • Pyrazole compound library (solubilized in DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[15]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[15]

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Protocol Steps:

  • Compound Plating: Dispense 50 nL of pyrazole compounds from the library (typically at 10 mM in DMSO) and controls into the wells of a 384-well plate. For dose-response plates, perform a serial dilution.

    • Negative Control (Max Activity): DMSO only (0% inhibition).

    • Positive Control (Min Activity): A known potent, broad-spectrum inhibitor (e.g., Staurosporine) to define 100% inhibition.

  • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a solution containing both the substrate and ATP in Kinase Assay Buffer (the final ATP concentration should be at its predetermined Km). Initiate the kinase reaction by adding 5 µL of this mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[15]

  • First Incubation: Incubate for 40 minutes at room temperature.[16]

  • ADP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.[15]

  • Second Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

ADP_Glo_Principle cluster_0 cluster_1 cluster_2 Kinase Kinase pSubstrate Phospho- Substrate Kinase->pSubstrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Pyrazole Inhibitor Inhibitor->Kinase ADP_to_ATP ADP is converted to ATP ADP->ADP_to_ATP  ADP-Glo™  Reagents Luciferase Luciferase/ Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol: LanthaScreen™ TR-FRET Kinase Activity Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity. It relies on a phospho-specific antibody labeled with a Terbium (Tb) donor and a fluorescein-labeled substrate that acts as an acceptor.[17]

Materials:

  • Kinase of interest

  • Fluorescein-labeled peptide substrate

  • Tb-labeled phospho-specific antibody

  • Pyrazole compound library (in DMSO)

  • ATP solution

  • Kinase Buffer (specific to kinase)

  • TR-FRET Dilution Buffer

  • EDTA solution (to stop the reaction)

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Protocol Steps:

  • Compound Plating: Dispense 50 nL of pyrazole compounds and controls into the wells of a 384-well plate as described in the ADP-Glo protocol.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and the fluorescein-labeled substrate in Kinase Buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare an ATP solution in Kinase Buffer. Add 5 µL to each well to start the reaction.[18] The final reaction volume is 10 µL.

  • Kinase Reaction: Cover the plate and incubate for 60-90 minutes at room temperature. Optimize time during assay development.

  • Detection & Termination: Prepare a solution of the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer. Add 10 µL of this solution to each well. The EDTA stops the kinase reaction by chelating Mg2+.[17]

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible instrument, measuring emissions at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for Terbium). The TR-FRET signal is calculated as the ratio of the acceptor to donor emission.[17]

Chapter 3: Cell-Based Assays - Assessing Activity in a Physiological Context

While biochemical assays are excellent for primary screening, they lack physiological context. They cannot predict a compound's ability to cross the cell membrane, its stability in the cytoplasm, or its efficacy in the presence of high intracellular ATP concentrations.[19][20] Cell-based assays are therefore essential for validating hits and providing a more accurate assessment of a compound's potential.[20]

Key Cell-Based Assay Formats
Assay TypePrincipleApplications
Target Engagement Measures the direct binding of a compound to its kinase target inside intact cells. The NanoBRET™ assay is a prime example, using energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[21]Confirms that a compound reaches and binds its intended target in a cellular environment. Can determine intracellular affinity.
Cellular Phosphorylation Quantifies the phosphorylation of a kinase's direct downstream substrate in response to inhibitor treatment.[21] This is often measured using technologies like ELISA, AlphaLISA®, or TR-FRET on cell lysates.[21]Provides a direct functional readout of kinase inhibition within a signaling pathway.
Cell Proliferation / Viability Measures the effect of the inhibitor on cell growth or death.[21] This is particularly relevant for kinases involved in cancer cell survival pathways. Assays include MTT or luminescence-based methods that measure cellular ATP levels (e.g., CellTiter-Glo®).[22]Provides a phenotypic readout of the compound's overall effect on the cell.
Protocol: Cellular Phosphorylation Assay (TR-FRET)

This protocol outlines a general method for measuring the inhibition of a specific phosphorylation event in cells.

Materials:

  • Cell line expressing the target kinase and substrate.

  • Complete cell culture medium.

  • Pyrazole compounds for testing.

  • Stimulant (if required to activate the signaling pathway, e.g., a growth factor).

  • Lysis Buffer.

  • TR-FRET detection reagents (e.g., a pair of antibodies, one for the total substrate protein and one for the phosphorylated form, labeled with a donor/acceptor pair).[23]

  • White or black assay plates (culture-treated for adherent cells).

Protocol Steps:

  • Cell Seeding: Seed cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for 1-2 hours.

  • Pathway Stimulation: If necessary, add a stimulant to the cells for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Remove the culture medium and add Lysis Buffer to each well to release the cellular proteins.[23]

  • Lysate Transfer: Transfer the cell lysate to a new assay plate suitable for TR-FRET.

  • Antibody Addition: Add the TR-FRET antibody pair to the lysate.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 2 hours to overnight) to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET instrument. A decrease in the TR-FRET signal indicates inhibition of substrate phosphorylation.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Pyrazole Inhibitor (e.g., Afuresertib) Inhibitor->AKT

Caption: Simplified PI3K/Akt signaling pathway, a common target for pyrazole inhibitors.[22]

Chapter 4: Data Analysis and Quality Control

The reliability of an HTS campaign is entirely dependent on the quality of the data. A statistical parameter known as the Z'-factor (Z-prime factor) is used to evaluate the quality of an HTS assay before and during screening.[24][25]

Calculating and Interpreting the Z'-Factor

The Z'-factor measures the separation between the positive and negative control distributions, taking into account the signal dynamic range and data variation.[24]

Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p = mean of the positive control (e.g., 100% inhibition)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., 0% inhibition/DMSO)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor Values: [24]

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls. The assay is robust and reliable for HTS.
0 to 0.5MarginalThe control signals may overlap. The assay may be acceptable but requires careful monitoring.
< 0UnacceptableThe signals from positive and negative controls overlap significantly, making the assay useless for screening.

An assay must consistently demonstrate a Z'-factor ≥ 0.5 during validation and throughout the screening process to ensure that hits can be reliably distinguished from inactive compounds.[26]

IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response curve is generated by testing the compound at multiple concentrations. The data is then fitted to a four-parameter logistic model to determine the IC50 value , which is the concentration of the inhibitor required to reduce the kinase activity by 50%. This is the primary metric for compound potency.

Conclusion

The successful identification of novel pyrazole-based kinase inhibitors is critically dependent on a well-designed and rigorously validated HTS strategy. The choice between biochemical and cell-based assays is not mutually exclusive; rather, they represent a complementary and sequential workflow. Biochemical assays provide the speed and throughput necessary for primary screening, while cell-based assays offer the essential physiological context for hit validation and lead optimization. By understanding the principles behind each assay technology, carefully controlling experimental variables like ATP concentration, and adhering to strict quality control metrics such as the Z'-factor, researchers can confidently navigate the initial stages of the drug discovery pipeline.

References

Application Notes and Protocols for the Cellular Evaluation of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-(1H-pyrazol-1-yl)nicotinonitrile

The intersection of pyrazole and nicotinonitrile scaffolds in medicinal chemistry has yielded compounds with a diverse array of pharmacological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The compound this compound, belonging to this chemical class, presents a promising candidate for drug discovery and development.[4] Notably, analogous structures, such as 2-(1H-pyrazol-1-yl)pyridines, have been identified as inhibitors of ALK5 (TGFβ receptor I kinase), suggesting a potential mechanism of action involving kinase inhibition.[5] Furthermore, various pyrazole and nicotinonitrile derivatives have demonstrated significant cytotoxic effects against cancer cell lines.[6][7][8]

This guide provides a comprehensive framework for the initial cell-based evaluation of this compound. We will outline a logical progression of experiments designed to elucidate its cytotoxic and apoptotic activity, effects on cell cycle progression, and to probe its potential impact on key intracellular signaling pathways. The protocols herein are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations.

Experimental Design: A Multi-faceted Approach to Cellular Characterization

A thorough in vitro evaluation of a novel compound requires a multi-pronged approach to understand its biological effects. Our proposed workflow is designed to first establish the cytotoxic potential of this compound and then to delve into the underlying mechanisms.

Experimental Workflow Experimental Workflow for this compound Evaluation A Compound Preparation & Cell Line Selection B Primary Screening: Cytotoxicity Assay (MTT) A->B C Mechanism of Cell Death: Apoptosis Assays B->C If cytotoxic F Cell Cycle Analysis (Flow Cytometry) B->F If cytotoxic or cytostatic G Target Pathway Investigation: Western Blotting B->G Based on structural analogs & initial findings D Annexin V/PI Staining (Flow Cytometry) C->D E Caspase-3/7 Activity Assay C->E H MAPK/ERK Pathway Analysis G->H

Caption: A logical workflow for the cell-based evaluation of this compound.

Part 1: Assessment of Cytotoxicity

The initial step is to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9][10][11] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10]

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11][12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[11][12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ParameterRecommendation
Cell Line HeLa, HepG2, or other relevant cancer cell lines
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM (or a wider range based on expected potency)
Incubation Time 24, 48, and 72 hours
MTT Concentration 0.5 mg/mL final concentration[13]
Solubilizing Agent DMSO or acidified SDS
Absorbance Reading 570 nm (reference at 630 nm)

Part 2: Investigating the Mechanism of Cell Death

If this compound exhibits cytotoxicity, the next logical step is to determine if the mode of cell death is apoptosis. This can be assessed by measuring key markers of apoptosis, such as the externalization of phosphatidylserine and the activation of caspases.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5-10 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Protocol 3: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[16] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[17][18] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[17][18]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)[17][18][19]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18][19]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[18]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Part 3: Elucidating Effects on Cell Cycle Progression

Cytotoxic or cytostatic compounds can exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry analysis of DNA content is a standard method to investigate these effects.[20][21]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][22]

Materials:

  • Cold 70% ethanol[23]

  • PBS

  • PI staining solution (containing RNase A)[23]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assays.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.[23] Fix for at least 2 hours at 4°C.[23]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the stained cells by flow cytometry. The data can be used to generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[20]

Part 4: Investigating Potential Molecular Targets

Given that structurally similar compounds inhibit kinases, it is prudent to investigate the effect of this compound on a relevant signaling pathway, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[24][25] Western blotting is a powerful technique to assess changes in the phosphorylation status of key proteins in this pathway, which is indicative of pathway activation or inhibition.[24][26]

Protocol 5: Western Blot Analysis of the MAPK/ERK Pathway

Principle: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[25] Western blotting uses specific antibodies to detect the total and phosphorylated levels of key proteins in this pathway, such as MEK1/2 and ERK1/2.[26][27] A change in the ratio of phosphorylated to total protein indicates a modulation of the pathway.[27]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound and lyse them in cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[26] Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling cascade, a potential target for kinase inhibitors.

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables and graphs. For example, IC50 values from the MTT assay should be tabulated for different cell lines and time points. Flow cytometry data for apoptosis and cell cycle analysis should be presented as both representative dot plots/histograms and bar graphs summarizing the percentages of cells in each population/phase. Western blot data should be shown as representative blots and bar graphs of quantified band intensities.

AssayKey OutputExample Interpretation
MTT Assay IC50 valueA low IC50 value indicates potent cytotoxicity.
Annexin V/PI Assay % of apoptotic cellsAn increase in the Annexin V+/PI- population suggests induction of early apoptosis.
Caspase-3/7 Assay Fold-increase in luminescenceIncreased luminescence indicates activation of executioner caspases.
Cell Cycle Analysis % of cells in G1, S, G2/MAccumulation of cells in a specific phase suggests cell cycle arrest.
Western Blot Ratio of p-ERK/total ERKA decrease in this ratio suggests inhibition of the MAPK/ERK pathway.

Conclusion

The experimental framework detailed in these application notes provides a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This structured approach will facilitate informed decisions for further preclinical development.

References

In vitro kinase assay protocol for 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Universal In Vitro Assay for Characterizing the Kinase Inhibitory Activity of 2-(1H-pyrazol-1-yl)nicotinonitrile

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] Compounds like this compound and its analogs represent a promising class of molecules for targeting the human kinome.[3][4] To facilitate the pharmacological characterization of these compounds, a robust and adaptable in vitro assay is essential. This guide provides a comprehensive, field-tested protocol for determining the inhibitory potency (IC₅₀) of this compound against a target kinase. We detail a universal, luminescence-based assay that quantifies kinase activity by measuring ADP production. This method is non-radioactive, highly sensitive, and amenable to high-throughput screening (HTS), making it an ideal platform for drug discovery professionals.

Introduction: The Rationale for a Universal Kinase Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process regulating nearly all aspects of cell biology.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime drug targets.[7] The development of small molecule inhibitors, such as those based on the pyrazole scaffold, requires precise quantification of their effect on enzyme activity.[8]

Several methods exist for measuring kinase activity in vitro.[9] While radiometric assays using [γ-³²P]ATP are considered a "gold standard" for their directness and sensitivity[10][11], they pose significant safety, handling, and disposal challenges. Modern drug discovery efforts often favor homogeneous, plate-based methods that are safer and more scalable.[7][12] These include:

  • Fluorescence-Based Assays: These assays, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can monitor either phosphosubstrate formation or ADP production.[12][13]

  • Luminescence-Based Assays: These assays typically measure either the depletion of ATP (e.g., Kinase-Glo®) or the formation of ADP (e.g., ADP-Glo™).[5][14][15]

This protocol focuses on an ADP-quantification luminescence assay. The rationale for this choice is threefold:

  • Universality: The production of ADP is a universal product of every kinase reaction, regardless of the kinase or the substrate (protein, peptide, lipid, etc.). This eliminates the need for substrate-specific antibodies or modified substrates.[13][16]

  • High Sensitivity: These assays can detect very low levels of ADP formation, allowing for the use of lower, more physiologically relevant enzyme concentrations and the characterization of low-activity kinases.[5][16]

  • Robustness for HTS: The simple "add-mix-read" format minimizes handling steps, produces excellent Z'-factor values, and is readily automated, making it ideal for screening compound libraries.[14]

Assay Principle

The protocol described here follows a two-step process. First, the kinase reaction is performed in the presence of the test inhibitor. In the second step, the reaction is stopped, and a detection reagent is added that quantifies the amount of ADP produced. The luminescent signal generated is directly proportional to the amount of ADP, and therefore, to the kinase activity.

Materials and Reagents

This protocol is designed for a generic ADP-detecting luminescent assay kit (e.g., ADP-Glo™ Kinase Assay from Promega). Refer to the specific manufacturer's instructions for kit component details.

Equipment Reagents & Consumables
Multimode plate reader with luminescence detectionWhite, opaque, flat-bottom 96- or 384-well assay plates
Calibrated single and multichannel pipettesRecombinant active kinase of interest
Acoustic dispenser (optional, for low volumes)Kinase-specific substrate (peptide or protein)
Low-binding centrifuge tubesThis compound (Test Compound)[17]
Plate shaker/orbital mixerAdenosine Triphosphate (ATP), Ultra-Pure
Reagent reservoirsDimethyl sulfoxide (DMSO), Molecular Biology Grade
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
Dithiothreitol (DTT) or other reducing agent
ADP-Glo™ Kinase Assay Kit or equivalent
Nuclease-free water

Detailed Experimental Protocol

This protocol is optimized for determining a 10-point IC₅₀ curve in a 384-well plate format. Adjust volumes accordingly for other plate formats.

Step A: Reagent Preparation

Causality Insight: Proper reagent preparation is critical for assay consistency. Preparing master mixes reduces pipetting errors and ensures uniformity across wells.

  • Test Compound Serial Dilution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in 100% DMSO. This will be the source plate for the compound. The final top concentration in the assay will typically be 10-100 µM.

    • Expert Tip: An intermediate dilution step of the compound stocks into assay buffer is recommended to minimize the final DMSO concentration in the reaction, which should ideally be ≤1%.

  • Kinase Master Mix (2X Concentration):

    • Thaw the recombinant kinase and its specific substrate on ice.

    • In a low-binding tube, prepare a master mix containing the kinase and substrate at 2X the final desired concentration in Kinase Assay Buffer.

    • Rationale: The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay. This is typically determined in a prior enzyme titration experiment.

  • ATP Solution (2X Concentration):

    • Prepare a solution of ATP in Kinase Assay Buffer at 2X the final desired concentration.

    • Authoritative Grounding: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[18] However, screening at physiological ATP concentrations (~1 mM) can provide more biologically relevant data.[11]

Step B: Kinase Reaction Setup

All additions should be performed in the order listed to ensure consistency.

  • Compound Addition:

    • Add 1 µL of each compound dilution from the source plate to the appropriate wells of a white, opaque 384-well plate.

    • Add 1 µL of 100% DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

  • Kinase/Substrate Addition:

    • Add 10 µL of the 2X Kinase Master Mix to each well, except for the "No Enzyme" control wells.

    • To the "No Enzyme" wells, add 10 µL of a 2X Substrate solution (containing no kinase).

    • Tap the plate gently to mix and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 21 µL.

    • Mix the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at the kinase's optimal temperature (typically 30°C or room temperature) for the predetermined reaction time (e.g., 60 minutes). The reaction time should be within the linear phase of product formation.

Step C: Luminescence Detection

Follow the specific instructions provided with your ADP detection kit. The volumes below are based on the ADP-Glo™ assay.

  • Stop Reaction & Deplete ATP:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Mix on a plate shaker and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 40 µL of the Kinase Detection Reagent to each well. This reagent contains luciferase and converts the ADP generated in the first step into a luminescent signal.

    • Mix on a plate shaker and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

Step D: Data Acquisition
  • Measure the luminescence of each well using a plate reader. An integration time of 0.5 to 1 second per well is typically sufficient.

Data Analysis and Interpretation

A self-validating protocol requires robust data analysis to ensure the results are meaningful.

  • Background Subtraction:

    • Average the luminescent signal (Relative Light Units, RLU) from the "No Enzyme" control wells.

    • Subtract this average background RLU from all other data points.

  • Calculate Percent Inhibition:

    • Average the background-subtracted RLU from the "No Inhibitor" control wells (this represents 0% inhibition or maximum kinase activity).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_MaxActivity))

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Parameter Description Example Calculation
Raw RLU Luminescence reading from the plate reader.Inhibitor Well: 80,000 RLU
Background RLU Average RLU from "No Enzyme" wells.5,000 RLU
Max Activity RLU Average RLU from "No Inhibitor" (DMSO) wells.155,000 RLU
Corrected RLU Raw RLU - Background RLU.Inhibitor: 75,000; Max Activity: 150,000
% Inhibition 100 * (1 - (Corrected RLU_Inhibitor / Corrected RLU_MaxActivity))100 * (1 - (75,000 / 150,000)) = 50%
IC₅₀ Value Derived from the dose-response curve fit.e.g., 150 nM

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 2-(1H-pyrazol-1-yl)nicotinonitrile (CAS 1152822-31-5).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize reaction yields and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinonitrile and pyrazole.[4] This reaction is typically facilitated by a base in a polar aprotic solvent. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions.[5]

Q2: What are the critical parameters that influence the yield of this reaction?

A2: The success of this synthesis is highly dependent on four key parameters:

  • Choice of Base: The base deprotonates pyrazole, generating the pyrazolate anion, which is the active nucleophile. The strength and nature of the base are critical.

  • Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the SNAr mechanism.

  • Temperature: Sufficient thermal energy is required to overcome the activation barrier of the reaction, which involves the temporary disruption of the pyridine ring's aromaticity.[4]

  • Purity of Reagents: The presence of water or other impurities can significantly hinder the reaction and lead to side product formation.

Q3: Is a palladium-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination, a viable alternative?

A3: Yes, a Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds.[6] This would involve coupling 2-chloronicotinonitrile with pyrazole using a palladium catalyst and a suitable phosphine ligand. While often highly efficient, this method requires careful optimization of the catalyst system (palladium precursor, ligand, and base) and stringent exclusion of oxygen.[7][8] For this specific transformation, SNAr is often more cost-effective and operationally simpler.

Detailed Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low or No Conversion of Starting Materials

Q4: I'm seeing mostly unreacted 2-chloronicotinonitrile in my TLC/LC-MS. What are the likely causes?

A4: This issue almost always points to insufficient reaction activation. Let's break down the possibilities.

  • Cause A: Ineffective Deprotonation of Pyrazole. The pKa of pyrazole is approximately 14, meaning a sufficiently strong base is required to generate the nucleophilic pyrazolate anion. If you are using a weak base like K2CO3, the equilibrium may not favor the formation of the anion, leading to a slow or stalled reaction.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates pyrazole. Alternatively, potassium tert-butoxide (KOtBu) or cesium carbonate (Cs2CO3), known for its high solubility and the "caesium effect," can significantly accelerate the reaction.

  • Cause B: Insufficient Temperature. SNAr reactions on heteroaromatic systems have a significant activation energy barrier. Room temperature is often insufficient.

    • Solution: Increase the reaction temperature. Typical conditions range from 80 °C to 150 °C. A systematic temperature screen is recommended. See the protocol section for guidance.

  • Cause C: Incorrect Solvent Choice. The solvent must adequately solubilize the pyrazolate salt and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9]

    • Solution: Use a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are highly effective for SNAr reactions.

Troubleshooting Workflow: No/Low Conversion

G start Problem: Low Conversion q1 Is your base strong enough? (e.g., NaH, KOtBu) start->q1 a1_yes Yes q1->a1_yes   a1_no No (e.g., K2CO3) q1->a1_no   q2 Is the reaction temperature >100 °C? a1_yes->q2 sol1 Action: Switch to a stronger base like NaH or Cs2CO3. a1_no->sol1 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   q3 Are you using a polar aprotic solvent? (DMF, DMSO) a2_yes->q3 sol2 Action: Increase temperature systematically (e.g., 100°C, 120°C, 140°C). a2_no->sol2 a3_no No q3->a3_no   a3_yes a3_yes q3->a3_yes Yes sol3 Action: Switch to DMF, DMSO, or NMP. a3_no->sol3 end_node Re-evaluate reagent purity and setup. a3_yes->end_node

Caption: Troubleshooting decision tree for low conversion.

Problem Area 2: Significant Side Product Formation

Q5: My reaction is proceeding, but I'm observing multiple spots on TLC and a low yield of the desired product. What's happening?

A5: Side product formation typically arises from competing reaction pathways or degradation.

  • Cause A: Hydrolysis of the Nitrile Group. If there is residual water in your reaction mixture, especially under basic conditions and at high temperatures, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) or a carboxylic acid (-COOH).

    • Solution: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves. Use freshly opened reagents. Handle hygroscopic bases like KOtBu and Cs2CO3 in a glovebox or under an inert atmosphere.

  • Cause B: Competing N-arylation on Pyrazole. Pyrazole has two nitrogen atoms. While they are electronically equivalent in the neutral form, their reactivity can be influenced by coordination to metal cations from the base. In most cases, substitution occurs at the N1 position as desired, but complex mixtures can arise under certain conditions.

    • Solution: This is less common but can be influenced by the choice of base and solvent. Sticking to well-established conditions (e.g., NaH in DMF) generally minimizes this.

  • Cause C: Thermal Degradation. At excessively high temperatures (>150-160 °C), the starting materials or the product may begin to decompose, leading to a complex mixture.

    • Solution: Do not exceed the recommended temperature range. If the reaction is slow, it is preferable to increase the reaction time or use a more effective base/solvent combination rather than excessively increasing the temperature.

Problem Area 3: Low Isolated Yield After Purification

Q6: The reaction appears clean by LC-MS, but my final isolated yield after column chromatography is poor. Where am I losing my product?

A6: Product loss during workup and purification is a common issue.

  • Cause A: Product Loss During Aqueous Workup. this compound has nitrogen atoms that can be protonated in acidic conditions, potentially increasing its solubility in the aqueous phase during extraction.

    • Solution: During the aqueous workup, ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.

  • Cause B: Difficult Chromatographic Separation. The product may be difficult to separate from residual pyrazole or other closely-eluting impurities. The product can also streak on silica gel if not handled correctly.

    • Solution:

      • Remove Excess Pyrazole: Before chromatography, consider an acid wash. Dissolve the crude material in ethyl acetate and wash with dilute HCl (e.g., 0.1 M). This will protonate the excess pyrazole, pulling it into the aqueous layer. Immediately neutralize the organic layer with a saturated NaHCO3 wash, followed by a brine wash, then dry and concentrate.

      • Optimize Chromatography: Use a gradient elution system. A hexane/ethyl acetate system is a good starting point. Adding a small amount of triethylamine (~0.1-0.5%) to the mobile phase can help prevent streaking of basic compounds on silica gel.

  • Cause C: Product Crystallization/Precipitation. The product may be a solid that is partially insoluble in the chromatography solvent system, causing it to precipitate on the column.

    • Solution: If the product is crystalline, consider recrystallization as an alternative or final purification step. Ethanol or isopropanol are good starting solvents to screen for recrystallization. A patent describing the purification of pyrazoles suggests forming acid addition salts to facilitate crystallization and purification.[10]

Experimental Protocols & Data

Protocol 1: General Synthesis of this compound

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add pyrazole (1.2 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, ~5-10 mL per gram of 2-chloronicotinonitrile).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Add 2-chloronicotinonitrile (1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous NH4Cl solution. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 0-50% ethyl acetate in hexanes) to yield the final product.

Table 1: Reaction Condition Screening Guide

If the general protocol provides low yield, a systematic screen of key parameters is advised. Set up parallel reactions to test the following conditions.

Variable Condition 1 (Baseline) Condition 2 Condition 3 Condition 4 Rationale
Base K2CO3NaHCs2CO3KOtBuVaries the strength and solubility of the base to enhance pyrazole deprotonation.
Solvent AcetonitrileDMFDMSONMPHigher boiling, more polar solvents can accelerate SNAr reactions.
Temperature 80 °C100 °C120 °C140 °COptimizes thermal energy input to overcome the reaction's activation barrier.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The pyrazolate anion attacks the carbon atom bearing the chlorine atom on the 2-chloronicotinonitrile ring. This step is typically rate-limiting and results in the formation of a negatively charged covalent intermediate known as a Meisenheimer complex.[9]

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group.

SNAr_Mechanism sub 2-Chloronicotinonitrile mc Meisenheimer Complex (Intermediate) sub->mc Addition (Rate-Limiting) nuc Pyrazolate Anion prod This compound + Cl⁻ mc->prod Elimination (Fast)

Caption: SNAr mechanism for the synthesis.

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the persistent challenge of regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of obtaining mixtures of regioisomers during the synthesis of these vital heterocyclic compounds.

The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2] However, when employing unsymmetrical 1,3-dicarbonyls, the reaction can lead to two distinct regioisomers, often in difficult-to-separate mixtures.[1][3] This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by field-proven protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in your experiments, offering explanations and actionable solutions.

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?

A 1:1 mixture suggests that the initial nucleophilic attack of the substituted hydrazine has little to no preference for either of the two carbonyl carbons of your 1,3-dicarbonyl compound.[3] This is a common outcome when the electronic and steric environments of the two carbonyls are very similar.

Primary Causes & Immediate Actions:

  • Subtle Electronic/Steric Differences: The substituents on your dicarbonyl may not be different enough to direct the reaction.

  • Reaction Conditions: Standard conditions, such as using ethanol as a solvent at reflux, often lead to poor regioselectivity.

Solutions to Implement:

  • Solvent Modification (High-Impact): Changing the solvent is one of the most effective strategies. Switch from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] These non-nucleophilic, hydrogen-bond-donating solvents can dramatically increase regioselectivity by minimizing competition with the hydrazine for attack at the more reactive carbonyl group.[4]

  • pH Adjustment: The acidity or basicity of the reaction medium can significantly influence which nitrogen atom of the hydrazine acts as the nucleophile.[1][5]

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, or even glacial acetic acid) can protonate the more basic terminal NH₂ group of the substituted hydrazine.[2][5] This makes the internal, substituted nitrogen atom the more likely nucleophile, potentially reversing or enhancing selectivity.

    • Basic Conditions: Conversely, a basic medium can deprotonate the hydrazine, increasing its overall nucleophilicity. The outcome on regioselectivity can be substrate-dependent and is worth investigating.

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which may be a single regioisomer. Run the reaction at room temperature or even 0 °C to see if the isomeric ratio improves.

Q2: I'm trying to synthesize a 1,3,5-trisubstituted pyrazole, but I'm getting the 1,3,4-isomer as a major byproduct. What's going wrong?

This indicates that the initial attack of the hydrazine is occurring at the "wrong" carbonyl, or that a competing reaction pathway is active. The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the dicarbonyl and the hydrazine, as well as the reaction conditions.[1][3]

Investigating the Cause:

  • Electronic Effects: An electron-withdrawing group on the dicarbonyl will activate the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][3] Analyze the electronic nature of your substituents.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[1][6]

Strategic Adjustments:

  • Leverage Steric Bulk: If possible, modify your starting materials to increase the steric difference between the two ends of the dicarbonyl compound.

  • Catalytic Approaches: Explore the use of catalysts that can direct the reaction. Various metal catalysts, including those based on iron, ruthenium, and nickel, have been shown to promote regioselective pyrazole synthesis through different mechanisms.[7]

  • Protecting Group Strategy: Consider a multi-step approach where one of the carbonyl groups is temporarily protected. This forces the initial reaction to occur at the unprotected carbonyl, guaranteeing the desired regiochemistry. The protecting group is then removed to allow for the final cyclization.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about regioselectivity in pyrazole synthesis.

Q1: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?

The regioselectivity of the Knorr pyrazole synthesis is a result of the competition between two possible reaction pathways, initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbon atoms.[1][8] The key factors influencing this choice are:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for attack.[3]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. The reaction will generally favor the pathway with the lower steric repulsion in the transition state.[1]

  • Reaction Conditions: As detailed in the troubleshooting guide, solvent, temperature, and pH can significantly alter the balance between the competing pathways.[3]

Visualizing the Competing Pathways

The following diagram illustrates the two competing mechanistic pathways in the Knorr synthesis, leading to the formation of two distinct regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B SMs Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine AttackA Attack at C1 SMs->AttackA AttackB Attack at C2 SMs->AttackB InterA Intermediate A AttackA->InterA CyclizeA Cyclization & Dehydration InterA->CyclizeA ProdA Regioisomer A CyclizeA->ProdA InterB Intermediate B AttackB->InterB CyclizeB Cyclization & Dehydration InterB->CyclizeB ProdB Regioisomer B CyclizeB->ProdB G start Poor Regioselectivity Observed (Mixture of Isomers) solvent Change Solvent to TFE or HFIP start->solvent ph Adjust Reaction pH (Catalytic Acid/Base) solvent->ph No success Improved Regioselectivity solvent->success Yes temp Lower Reaction Temperature ph->temp No ph->success Yes protect Consider Protecting Group Strategy temp->protect No temp->success Yes protect->success Yes fail Still Poor Selectivity protect->fail No

References

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-pyrazol-1-yl)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important heterocyclic intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of this compound, typically via nucleophilic aromatic substitution of 2-chloronicotinonitrile with pyrazole, can often result in a crude product contaminated with starting materials, side-products, and colored impurities.[1][2] Achieving high purity (>99%) is critical for subsequent synthetic steps and biological assays. This guide provides answers to common questions and solutions to frequent problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the reaction conditions (solvent, base, temperature). However, the most prevalent impurities are typically:

  • Unreacted Starting Materials: Residual 2-chloronicotinonitrile and pyrazole are common.

  • Solvent-Related Byproducts: If using high-boiling point amide solvents like DMF at elevated temperatures, byproducts from solvent decomposition can arise.[3] For example, pyrolysis of DMF can introduce amine impurities.

  • Colored Impurities: Many syntheses involving hydrazine derivatives or related heterocycles can produce colored byproducts, often resulting in yellow, orange, or brown crude material.[4]

  • Hydrolysis Products: Although the nitrile group is relatively stable, harsh basic or acidic workup conditions could lead to partial hydrolysis to the corresponding nicotinamide or nicotinic acid.

Q2: What is the best first step to assess the purity of my crude product?

A2: The most efficient first step is Thin-Layer Chromatography (TLC) . It is a rapid, inexpensive technique that provides a wealth of information about your crude mixture.[5][6] It helps you to:

  • Determine the number of components in your mixture.

  • Identify the presence of starting materials (by co-spotting with authentic samples).

  • Select an appropriate solvent system for purification by column chromatography.

A good starting solvent system for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and widely used methods are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the workhorse of purification for this type of compound. It separates components based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through.[7][8][9] It is highly effective for removing both starting materials and most byproducts.

  • Recrystallization: If your crude product is substantially pure (>90%) and crystalline, recrystallization can be an excellent final polishing step to achieve high purity and remove minor impurities.[10][11] It relies on the differences in solubility between your product and the impurities in a chosen solvent at different temperatures.

Q4: How should I store the purified this compound?

A4: Like many nitrogen-containing heterocyclic compounds, it should be stored in a cool, dry, and dark place. A desiccator at room temperature or a refrigerator is ideal. Keep the container tightly sealed to prevent moisture absorption and potential degradation over time.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem 1: My crude product is a persistent oil or a sticky, non-crystalline solid. I can't recrystallize it.

  • Probable Cause: This is often due to the presence of significant amounts of impurities, such as residual solvents or oily byproducts, which inhibit crystallization. The product itself may also have a low melting point, making crystallization challenging.

  • Solution: Direct purification by flash column chromatography is the most effective solution.[12] Do not attempt to recrystallize an oil or intractable gum. First, dissolve the crude oil in a minimal amount of a strong solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry-loaded sample can be added to the top of your column, which generally leads to better separation than loading the sample as a solution.[9]

Problem 2: My TLC shows multiple spots that are very close together (low ΔRf). How can I improve the separation for column chromatography?

  • Probable Cause: The polarity of the chosen solvent system is not optimal for differentiating between your product and the impurities.

  • Solution: Systematically adjust the polarity of your eluent.

    • Decrease Polarity: If the Rf values are all high (>0.5), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). This will cause all compounds to move more slowly, increasing the separation between them.

    • Change Solvents: If adjusting the ratio doesn't work, change the solvents entirely. Sometimes, replacing ethyl acetate with dichloromethane (DCM) or adding a small percentage (~1%) of methanol or triethylamine (if your compounds are basic) can drastically alter the selectivity of the separation.

    • Use a Different Adsorbent: While silica gel is standard, for very challenging separations, consider using alumina (basic or neutral) or reverse-phase silica (C18), though this is less common for routine purification.[5]

TLC Solvent System (Hexane:Ethyl Acetate) Observation Recommendation
1:1All spots are near the solvent front (Rf > 0.8)Decrease polarity. Try 4:1 or 9:1 Hex:EtOAc.
9:1All spots are at the baseline (Rf < 0.1)Increase polarity. Try 2:1 or 1:1 Hex:EtOAc.
2:1Product Rf is ~0.3, but an impurity is very close.Try a different solvent system, e.g., Dichloromethane:Methanol (98:2) or Hexane:Acetone.

Problem 3: After chromatography, my product is a pale yellow solid, but the literature reports it as white.

  • Probable Cause: This is likely due to a persistent, colored impurity that has a similar polarity to your product. These are often highly conjugated or trace metal-complexed species.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the yellow solid in a suitable hot solvent (one you would use for recrystallization, like ethanol or isopropanol). Add a very small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal, and then allow the filtrate to cool and crystallize. The charcoal will adsorb many colored impurities.

    • Recrystallization: A careful recrystallization may be sufficient to exclude the impurity from the crystal lattice, leaving it behind in the mother liquor.[10]

Problem 4: My NMR spectrum clearly shows unreacted pyrazole and/or 2-chloronicotinonitrile.

  • Probable Cause: The reaction did not go to completion, or the workup was insufficient to remove these starting materials. Pyrazole, in particular, can be tricky to remove due to its polarity and hydrogen-bonding capability.

  • Solution:

    • For 2-chloronicotinonitrile (less polar): This compound is significantly less polar than the desired product. It should elute much earlier during column chromatography. Using a gradient elution, starting with a low polarity eluent (e.g., 10% EtOAc in Hexanes) will effectively wash it off the column before the product begins to move.

    • For Pyrazole (more polar): Pyrazole is more polar and can sometimes streak or elute slowly from a silica gel column. An aqueous wash during the reaction workup can help remove a significant portion. If it persists, it will typically elute after your product. Alternatively, a specialized purification technique can be used:

      • Acid Wash/Salt Formation: Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute acid solution (e.g., 1M HCl). The basic nitrogen on the pyrazole will be protonated, forming a water-soluble salt that partitions into the aqueous layer. Caution: The pyridine nitrogen in your product is also basic and may be protonated, potentially pulling some product into the aqueous layer. Always check the organic layer by TLC before discarding the aqueous layer. A patent for purifying pyrazoles describes forming acid addition salts and separating them via crystallization, which is a related, powerful technique.[13]

Visualized Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification process and a decision-making tree for troubleshooting common issues.

PurificationWorkflow Crude Crude Product (Oil or Solid) TLC Purity Check: TLC Analysis Crude->TLC Column Flash Column Chromatography TLC->Column Impure Final Pure Product TLC->Final Already Pure Fractions Collect & Analyze Fractions (TLC) Column->Fractions Evap Evaporate Pure Fractions Fractions->Evap Evap->Final >99% Pure Recryst Optional: Recrystallization Evap->Recryst Final Polishing Recryst->Final

Caption: General workflow for the purification of this compound.

Troubleshooting Start Problem Observed Oily Crude is an Oil/ Sticky Solid Start->Oily TLC_Poor Poor TLC Separation Start->TLC_Poor Colored Product is Colored (Not White) Start->Colored NMR_SM Starting Material in NMR Start->NMR_SM Sol_Oily Solution: Direct Column Chromatography (Dry Loading) Oily->Sol_Oily Sol_TLC Solution: Optimize Eluent System (Change Polarity/Solvent) TLC_Poor->Sol_TLC Sol_Colored Solution: 1. Recrystallization 2. Activated Charcoal Colored->Sol_Colored Sol_NMR Solution: 1. Column Chromatography 2. Acid/Base Wash NMR_SM->Sol_NMR

Caption: Decision tree for troubleshooting common purification challenges.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product mass of ~1.0 g. Adjust the column size and solvent volumes accordingly. For silica column chromatography, a common rule of thumb is to use a stationary phase weight that is 50-100 times the weight of the crude material.[5]

  • TLC & Eluent Selection:

    • Develop a TLC system to get the product Rf between 0.2-0.4. A good starting point is 25% Ethyl Acetate in Hexanes (1:3 EtOAc:Hex).

  • Column Packing (Wet Method):

    • Select a glass column of appropriate size (e.g., 40 mm diameter). Secure it vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • In a beaker, prepare a slurry of silica gel (~50 g) in the initial, low-polarity eluent.

    • Pour the slurry into the column. Use a pipette to rinse any remaining silica from the beaker walls into the column.

    • Gently tap the column to pack the silica bed and remove air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. [8]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading (Dry Method):

    • Dissolve the 1.0 g of crude product in a minimal amount of dichloromethane (~5-10 mL).

    • Add ~2-3 g of silica gel to this solution and mix well.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand/sample.

    • Begin eluting the column, collecting fractions in test tubes. You can use gentle pressure from an air or nitrogen line to speed up the process ("flash" chromatography).

    • Monitor the elution process by collecting fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Improving the Solubility of Pyrazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of pyrazole derivatives in biological assays. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, featured in numerous approved drugs for a wide range of diseases.[1] However, their often poor aqueous solubility presents a significant hurdle for in vitro and in vivo testing, potentially leading to inaccurate data and masking the true potential of promising candidates.[2][3][4] This resource is designed to equip you with the knowledge and practical techniques to overcome these challenges.

Understanding the Solubility Challenge: Kinetic vs. Thermodynamic Solubility

Before troubleshooting, it's crucial to understand the type of solubility relevant to your experiment. In early drug discovery and high-throughput screening (HTS), we are most often concerned with kinetic solubility . This refers to the concentration at which a compound, rapidly diluted from a concentrated organic stock (usually DMSO), starts to precipitate in an aqueous buffer.[5][6] It's a measure of a compound's ability to stay in a temporary, often supersaturated, state under assay conditions.[7]

In contrast, thermodynamic solubility is the true equilibrium solubility, where the maximum amount of a compound is dissolved in a solvent under equilibrium conditions with the solid-state material.[6][7] While thermodynamic solubility is a critical parameter for later-stage drug development, kinetic solubility is the more immediate concern for most biological assays.[5][8] Precipitation in your assay plate after diluting a DMSO stock is a classic kinetic solubility problem.[9]

Troubleshooting Guide: Compound Precipitation in Assay Buffer

This section provides a systematic approach to resolving precipitation issues with your pyrazole derivatives.

Level 1: Initial Checks and Simple Adjustments

If you observe precipitation upon diluting your pyrazole derivative into the aqueous assay buffer, start with these fundamental checks.

dot graph TD { A[Start: Compound Precipitates in Assay] --> B{Is the final DMSO concentration <= 0.5%?}; B -- Yes --> C{Is the compound concentration too high?}; B -- No --> D[Action: Lower DMSO concentration]; D --> E[Re-evaluate]; C -- Yes --> F[Action: Perform a concentration-response curve to find the soluble range]; F --> E; C -- No --> G{Is the compound pure?}; G -- Yes --> H[Proceed to Level 2]; G -- No --> I[Action: Purify the compound. Impurities can affect solubility.[10]]; I --> E; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ActionNode[Action] EndNode[End] end

} caption: Initial troubleshooting workflow for compound precipitation.

Detailed Steps & Explanations:

  • Verify Final DMSO Concentration: Many biological assays are sensitive to organic solvents. For most cell-based assays, the final DMSO concentration should ideally be below 0.5% to prevent cytotoxicity.[9] High DMSO concentrations can also create a false sense of solubility, leading to precipitation when further diluted in an aqueous environment.

  • Assess Compound Concentration: You may be exceeding the kinetic solubility limit of your compound in the final assay buffer. Before proceeding with more complex solubilization methods, determine the highest concentration at which your pyrazole derivative remains soluble under your specific assay conditions.

  • Check Compound Purity: Impurities can sometimes lower the energy barrier for precipitation or act as nucleation sites.[10] Ensure your compound is of high purity for reliable and reproducible results.

Level 2: Modifying the Assay Buffer

If initial checks do not resolve the issue, the next step is to adjust the composition of your assay buffer. The solubility of ionizable compounds, which includes many pyrazole derivatives, is often pH-dependent.[2][11]

dot graph TD { A[Start: Level 2] --> B{Does the pyrazole have ionizable groups (acidic/basic)?}; B -- Yes --> C{Determine the compound's pKa}; C --> D{Adjust buffer pH}; D -- pH > pKa for acids --> E[Increased Solubility]; D -- pH < pKa for bases --> E; B -- No --> F{Can the assay tolerate a co-solvent?}; F -- Yes --> G[Action: Add a small % of a water-miscible organic solvent (e.g., ethanol, PEG 400)]; G --> H[Re-evaluate]; F -- No --> I[Proceed to Level 3];

} caption: Decision tree for modifying assay buffer conditions.

Detailed Steps & Explanations:

  • pH Adjustment: The charge state of a molecule significantly impacts its solubility in aqueous media. For a weakly basic pyrazole derivative, lowering the pH of the buffer will lead to protonation and increased solubility. Conversely, for a weakly acidic derivative, increasing the pH will result in deprotonation and enhanced solubility.[11] It is essential to ensure that the adjusted pH is compatible with your biological assay.

  • Co-solvents: For cell-free assays, introducing a small percentage of a water-miscible organic co-solvent can be a simple and effective solution.[11] These solvents reduce the overall polarity of the aqueous buffer, which can help to keep hydrophobic compounds in solution.

Co-SolventTypical Final ConcentrationConsiderations
Ethanol1-5%Can affect enzyme activity at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in many assays.
PEG 4001-10%Can increase viscosity; check for assay interference.
Glycerol1-10%Can also act as a protein stabilizer.

Table 1: Common co-solvents for improving compound solubility in biological assays.

Level 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be required. These methods are often employed for in vivo studies but can be adapted for difficult in vitro systems.[12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate poorly soluble pyrazole derivatives, forming inclusion complexes that have significantly increased aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[15]

  • Surfactants: Surfactants can form micelles that solubilize hydrophobic compounds. This approach is generally more suitable for cell-free assays, as surfactants can disrupt cell membranes.[9] Common non-ionic surfactants include Tween® 80 and Pluronic® F-68.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. While primarily a strategy for improving oral bioavailability, the principle of enhancing dissolution rate can be beneficial. This is an advanced technique requiring specialized equipment.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for my pyrazole derivative?

A1: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for preparing stock solutions of poorly soluble compounds for biological screening.[4][9] Its ability to dissolve a wide range of polar and non-polar molecules makes it an excellent starting point. Always use high-purity, anhydrous DMSO to avoid compound degradation.

Q2: My compound dissolves in 100% DMSO, but crashes out when I add it to my assay buffer. Why is this happening?

A2: This is a common kinetic solubility issue.[9] While your compound is soluble in the organic DMSO, it is not sufficiently soluble in the final aqueous assay buffer, even with a small percentage of DMSO present. The compound is rapidly forced out of solution, leading to precipitation. To resolve this, you can try lowering the final compound concentration, lowering the percentage of DMSO in the final assay volume, or employing the strategies outlined in the troubleshooting guide above.[16]

Q3: How can I perform serial dilutions to minimize precipitation?

A3: Instead of a single, large dilution from a high-concentration DMSO stock directly into the final assay volume, perform a serial dilution. First, create an intermediate dilution of your DMSO stock into the assay buffer. This solution can then be used for subsequent dilutions. This gradual reduction in DMSO concentration can help to prevent the compound from crashing out of solution.

Q4: Can the solid form of my pyrazole derivative affect its solubility?

A4: Absolutely. The solid-state properties of your compound, such as whether it is crystalline or amorphous, can have a significant impact on its solubility.[11] Amorphous forms are generally more soluble than their crystalline counterparts because they lack the strong lattice energy that must be overcome for dissolution.[17] Different crystalline forms (polymorphs) of the same compound can also exhibit different solubilities.[10]

Q5: Are there any structural modifications I can make to my pyrazole derivatives to improve solubility?

A5: Yes, during the lead optimization phase of drug discovery, medicinal chemists often modify the chemical structure to improve physicochemical properties. For pyrazole derivatives, this can involve introducing polar functional groups (like amines or hydroxyls) to increase hydrophilicity and water solubility.[18][19] The pyrazole ring itself can be used as a bioisostere to replace more lipophilic aromatic rings, which can also enhance solubility.[20]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation

This protocol describes the preparation of a stock solution using a co-solvent system for a cell-free assay.

Materials:

  • Pyrazole derivative

  • DMSO (anhydrous, high purity)

  • PEG 400

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of your pyrazole derivative into a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to completely dissolve the compound. For example, to make a 10 mM stock, dissolve the compound in a volume of DMSO that results in a 100 mM concentration.

  • Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • In a separate tube, prepare your co-solvent mixture. For a final formulation containing 10% DMSO and 40% PEG 400, you would add the appropriate volume of PEG 400.

  • Slowly add the PEG 400 to the DMSO solution while vortexing.

  • Add the final aqueous buffer component to reach the desired stock concentration (e.g., 10 mM).

  • Visually inspect the final stock solution for clarity. This stock can now be used for dilutions into the final assay buffer.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is suitable for both in vitro and in vivo applications where higher aqueous solubility is required.

Materials:

  • Pyrazole derivative

  • DMSO (anhydrous, high purity)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4) or sterile water

  • Sterile vials

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare the HP-β-CD Solution: In a sterile vial, prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 40% w/v solution). Warm the solution slightly (e.g., to 37°C) and vortex or sonicate until the HP-β-CD is completely dissolved.

  • Initial Compound Solubilization: In a separate sterile vial, dissolve your pyrazole derivative in a minimal amount of DMSO to create a highly concentrated initial stock.

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated DMSO stock of your pyrazole derivative dropwise. The slow addition is critical to allow for the formation of the inclusion complex and prevent precipitation.

  • Equilibration: Continue to vortex or sonicate the mixture for 30-60 minutes at room temperature to ensure complete complexation.

  • Final Inspection: The final solution should be clear. This cyclodextrin-complexed stock solution can then be sterile-filtered (if required for cell-based assays or in vivo use) and diluted into the final assay medium.

References

Minimizing side product formation in nicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nicotinonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with nicotinonitrile and its derivatives. Here, we address common challenges in minimizing side product formation, offering in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yield and purity, and ensure the reliability of your results.

Introduction: The Challenge of Selectivity in Nicotinonitrile Chemistry

Nicotinonitrile, or 3-cyanopyridine, is a versatile building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Its reactivity, stemming from both the electron-deficient pyridine ring and the electrophilic nitrile group, is a double-edged sword. While enabling a diverse range of chemical transformations, this reactivity also opens the door to numerous side reactions. The formation of unwanted byproducts not only reduces the yield of the desired product but also complicates purification processes, potentially introducing impurities that can compromise the efficacy and safety of the final compound.[2][3]

This guide provides a structured approach to identifying and mitigating common side reactions encountered in nicotinonitrile chemistry. By understanding the mechanisms behind the formation of these byproducts, you can proactively adjust your experimental parameters to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: I'm hydrolyzing nicotinonitrile to nicotinamide, but I'm seeing a significant amount of nicotinic acid as a byproduct. What's causing this and how can I prevent it?

A1: The formation of nicotinic acid is due to the over-hydrolysis of the intermediate nicotinamide. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with an amide as the intermediate.[4][5] If the reaction conditions are too harsh or the reaction is allowed to proceed for too long, the initially formed nicotinamide will be further hydrolyzed to nicotinic acid.

Troubleshooting & Optimization:

  • Enzymatic Hydrolysis: For highly selective conversion of nicotinonitrile to nicotinamide, consider using an immobilized enzyme catalyst, such as nitrile hydratase from Rhodococcus rhodochrous J1. This enzyme specifically catalyzes the hydration of the nitrile to the amide and prevents further hydrolysis to the carboxylic acid, often resulting in quantitative yields of nicotinamide.[6][7]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC. This will allow you to stop the reaction once the nicotinonitrile has been consumed and before significant amounts of nicotinic acid are formed.

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to slow down the rate of the second hydrolysis step (amide to carboxylic acid) more than the first step (nitrile to amide).

    • pH: The rate of hydrolysis is highly pH-dependent. For chemical hydrolysis, carefully controlling the pH can help to favor the formation of the amide. In some cases, using a milder base or a buffered system can be beneficial.

Parameter Condition to Favor Nicotinamide Condition Leading to Nicotinic Acid
Catalyst Nitrile HydrataseStrong Acid or Base
Temperature Lower TemperaturesHigher Temperatures
Reaction Time Shorter (monitor closely)Prolonged
pH Near Neutral / Mildly BasicStrongly Acidic or Basic
Q2: My reaction mixture is turning viscous and I'm getting a low yield of my desired product. Could this be polymerization?

A2: Yes, increased viscosity and low yields can be indicative of unwanted polymerization. While nicotinonitrile itself is not a vinyl monomer, the nitrile group can participate in polymerization reactions, especially under certain conditions. Additionally, some nicotinonitrile derivatives can be more prone to polymerization. Unwanted polymerization is often initiated by heat, light, or the presence of radical initiators.[8]

Troubleshooting & Optimization:

  • Use of Inhibitors: For monomers that are known to be prone to polymerization, the addition of a radical inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), can prevent premature polymerization during storage and in the initial stages of a reaction.[9]

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This will prevent the formation of peroxides from solvents, which can act as radical initiators.

  • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize the presence of impurities that could initiate polymerization.

  • Temperature Control: Avoid excessive heating, as this can promote thermally induced polymerization. If the desired reaction requires elevated temperatures, consider using a lower temperature for a longer period.

  • Light Protection: Protect your reaction from light, especially UV light, by wrapping the reaction vessel in aluminum foil.

Q3: I'm performing a reaction with a substituted nicotinonitrile, and I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge in the functionalization of substituted pyridine rings. The position of the incoming group is influenced by a combination of electronic and steric factors. The electron-withdrawing nitrile group directs nucleophiles to the C2 and C6 positions, but the presence of other substituents can lead to a mixture of products.

Troubleshooting & Optimization:

  • Steric Hindrance: You can leverage steric hindrance to your advantage. A bulky substituent on the pyridine ring can block one of the reactive positions, favoring reaction at the less hindered site.[10]

  • Choice of Reagents: The nature of the nucleophile or electrophile can influence regioselectivity. Bulky reagents are more likely to react at the sterically less hindered position.

  • Reaction Conditions:

    • Temperature: In some cases, running the reaction at a lower temperature can increase the kinetic selectivity for one regioisomer.

    • Solvent: The polarity of the solvent can influence the transition state energies of the different reaction pathways, thereby affecting the regioselectivity.

  • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group to temporarily block a reactive site on the pyridine ring, directing the reaction to the desired position. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Formation of Dimer Byproducts in Base-Catalyzed Reactions

Symptom: You observe a significant byproduct with a molecular weight approximately double that of your starting nicotinonitrile derivative, especially in reactions involving strong bases.

Possible Cause: This is likely due to a Thorpe-Ziegler type self-condensation reaction.[11][12] In the presence of a strong base, the α-proton of an alkyl substituent on the pyridine ring can be abstracted, creating a nucleophilic carbanion that can then attack the nitrile group of another molecule.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This will decrease the rate of the dimerization reaction.

  • Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which will disfavor the intermolecular dimerization reaction.

  • Use a Weaker Base: If the desired reaction can proceed with a weaker base, this can significantly reduce the extent of dimerization.

  • Protect the α-Position: If possible, consider modifying the starting material to avoid having an acidic α-proton.

Experimental Protocol: Minimizing Dimerization via Slow Base Addition

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve your nicotinonitrile derivative in an appropriate anhydrous solvent.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Base Preparation: In a separate flask, prepare a solution of the strong base (e.g., LDA, NaH) in an anhydrous solvent.

  • Slow Addition: Transfer the base solution to the dropping funnel and add it dropwise to the stirred solution of the nicotinonitrile derivative over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Dimerization_Mitigation start High Dimer Formation Observed step1 Lower Reaction Temperature start->step1 step2 Slow Addition of Base step1->step2 step3 Consider Weaker Base step2->step3 step4 Protect α-Position (if applicable) step3->step4 end_node Minimized Dimer Byproduct step4->end_node

Caption: Troubleshooting workflow for dimerization.

Issue 2: Incomplete Reaction and Presence of Starting Material in the Final Product

Symptom: After the reaction and workup, you find a significant amount of unreacted nicotinonitrile or its precursor (e.g., 3-picoline) in your product mixture.

Possible Cause: This can be due to several factors, including insufficient reaction time, deactivation of the catalyst, or an equilibrium that does not favor product formation under the chosen conditions.

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.

  • Increase Temperature: If the reaction is thermally stable, a moderate increase in temperature can improve the reaction rate and drive the equilibrium towards the products.

  • Check Catalyst Activity: If you are using a catalyst, ensure that it is fresh and active. In some cases, catalyst poisoning by impurities in the starting materials or solvent can occur.

  • Stoichiometry of Reagents: Double-check the stoichiometry of your reagents. An insufficient amount of a key reagent will naturally lead to an incomplete reaction.

  • Purification: If the reaction cannot be driven to completion, you will need to employ an effective purification strategy to remove the unreacted starting material.

Purification Protocol: Removal of Unreacted 3-Picoline from Nicotinonitrile

Fractional distillation is an effective method for separating nicotinonitrile from the more volatile 3-picoline.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Charge the Flask: Add the crude reaction mixture to the distillation flask.

  • Distillation: Slowly heat the distillation flask. The 3-picoline (b.p. ~144 °C) will distill first. Collect this fraction separately.

  • Collect Product: Once the temperature begins to rise sharply, change the receiving flask to collect the nicotinonitrile fraction (b.p. ~207 °C).[13]

  • Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.

Reaction_Pathway cluster_desired Desired Reaction cluster_side Side Reaction A Nicotinonitrile Derivative C Desired Product A->C Optimized Conditions B Reagent B->C D Nicotinonitrile Derivative F Side Product (e.g., Dimer, Polymer) D->F E Side Reaction Conditions (e.g., excess base, high temp) E->F

References

Technical Support Center: Addressing Unexpected Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone of medicinal chemistry, but their synthesis, particularly via classical methods like the Knorr synthesis, is often plagued by unexpected side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the single most common side reaction I should anticipate in a Knorr-type pyrazole synthesis?

The most prevalent and challenging issue in the Knorr pyrazole synthesis is the formation of a mixture of regioisomers.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[2][3] Because the two carbonyl groups of the dicarbonyl are non-equivalent, the initial nucleophilic attack by the hydrazine can occur at either site, leading to two distinct constitutional isomers that are often difficult to separate, resulting in reduced yields of the desired product and complex purification steps.[4][5][6]

Q2: My reaction mixture consistently turns a deep yellow or red color, even when the starting materials are colorless. What causes this, and is it a problem?

The appearance of yellow or red hues is a common observation and is often attributed to side reactions involving the hydrazine starting material.[6] Hydrazines, particularly arylhydrazines, can be sensitive to air and light and may undergo oxidation or decomposition, forming colored impurities.[7] While minor discoloration may not always impact the final yield after purification, intense color can indicate significant degradation and the formation of a complex impurity profile, complicating downstream processing.[7]

Q3: Beyond regioisomers, what other byproducts might I encounter?

Several other side products can arise depending on your specific substrates and conditions:

  • Pyrazolines: Incomplete cyclization or a failure of the final dehydration/aromatization step can leave pyrazoline intermediates as significant byproducts.[1][8] This is common when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds.

  • Hydrazones: The initial condensation product between the hydrazine and one carbonyl group is a hydrazone. If this intermediate does not proceed to cyclize efficiently, it can remain as a major impurity.

  • Di-addition Products: In some cases, a second molecule of hydrazine may react with the intermediate hydrazone, leading to more complex byproducts.[6]

  • Autocatalytic Products: Recent studies have shown that the Knorr synthesis mechanism can be unexpectedly complex, involving autocatalysis and previously unreported intermediates, which can lead to a variety of minor, unidentified byproducts.[9][10]

Troubleshooting Guide: Specific Issues & Solutions
Issue 1: My reaction is producing a mixture of regioisomers that are nearly impossible to separate by column chromatography.

This is the classic challenge of pyrazole synthesis. The ratio of isomers is determined by the subtle interplay of electronic effects, steric hindrance, and, most critically, the reaction conditions.[3][5]

Root Cause Analysis:

The regiochemical outcome is decided by which of the two carbonyl carbons in the 1,3-dicarbonyl is attacked first by the substituted nitrogen of the hydrazine.

  • Electronic Effects: Electron-withdrawing groups (like -CF₃) on the dicarbonyl backbone can activate the adjacent carbonyl, making it more electrophilic and thus a more likely site for initial attack.[5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[3][5]

  • Reaction Conditions (Solvent & pH): This is the most powerful and practical lever for controlling regioselectivity. Protic, nucleophilic solvents like ethanol can compete with the hydrazine in attacking the more reactive carbonyl group, leading to poor selectivity.[2] The pH can alter the nucleophilicity of the two different nitrogen atoms in the hydrazine, which can also influence the reaction pathway.[5][11]

Troubleshooting Workflow & Solutions

start Problem: Poor Regioselectivity solvent Step 1: Change Solvent System start->solvent fluorinated Action: Switch to a non-nucleophilic, fluorinated alcohol (TFE or HFIP). [1, 5] solvent->fluorinated check1 Is regioselectivity improved (>95:5)? fluorinated->check1 ph Step 2: Adjust Reaction pH check1->ph No end Solution: Optimized Regioselective Synthesis check1->end  Yes acid Action: Add catalytic acid (e.g., AcOH) or base (e.g., KOAc) to modulate the hydrazine's nucleophilicity. [7, 41] ph->acid fail Consult further literature for substrate-specific methods. check2 Is regioselectivity improved? acid->check2 temp Step 3: Modify Temperature check2->temp No check2->end  Yes lower_temp Action: Lower the reaction temperature to favor the thermodynamically controlled product. temp->lower_temp lower_temp->end

Caption: Troubleshooting workflow for poor regioselectivity.

Solution 1: Strategic Solvent Selection (Highest Impact)

The most effective and widely validated strategy is to switch from standard solvents like ethanol to a fluorinated alcohol.[12][13]

  • Why it Works: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are non-nucleophilic.[2] They do not compete with the hydrazine for attack on the carbonyl centers, which dramatically enhances the intrinsic selectivity of the reaction. In many cases, this single change can shift a 1:1.3 regioisomeric mixture to a highly selective >97:3 ratio.[2]

Data Summary: The Power of Solvent Choice

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomer Ratio (A:B)Reference
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dioneMethylhydrazineEtOH15:85[2]
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dioneMethylhydrazineTFE85:15[2]
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dioneMethylhydrazineHFIP97:3[2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH1:1.3[2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineHFIP>99:1[2]

Solution 2: pH Modification

If solvent modification is insufficient, adjusting the pH can alter the outcome.

  • Acid Catalysis: Acidic conditions can accelerate both the initial imine formation and the final cyclization-dehydration step.[11][14] However, this can favor one regioisomer over another by protonating a specific carbonyl, increasing its electrophilicity.

  • Base Addition: If using a hydrazine salt (e.g., phenylhydrazine HCl), adding one equivalent of a mild base like potassium acetate (KOAc) can liberate the free hydrazine, leading to a cleaner reaction profile.[7]

Issue 2: My NMR shows the desired product, but also a significant amount of a pyrazoline byproduct.

This indicates that the final aromatization step (elimination of water) is incomplete.

Root Cause Analysis:

The pyrazoline (a dihydropyrazole) is a stable intermediate in the reaction pathway.[1] The final dehydration to the aromatic pyrazole ring is often the rate-determining step and typically requires acid catalysis and/or heat.[9] If conditions are too mild or the reaction time is too short, the reaction can stall at the pyrazoline stage.

Solutions:

  • Introduce an Acid Catalyst: Add a catalytic amount of acetic acid or p-toluenesulfonic acid to the reaction mixture and continue heating. This will protonate the hydroxyl group of the intermediate, turning it into a good leaving group (water) and promoting elimination.[11]

  • Increase Reaction Temperature/Time: Simply refluxing the reaction for a longer period can often provide the energy needed to overcome the activation barrier for dehydration.

  • In Situ Oxidation: For reactions that are known to produce stable pyrazolines, an in situ oxidation step can be employed. After the initial condensation, adding an oxidant like bromine or simply heating in DMSO under an oxygen atmosphere can effectively convert the pyrazoline to the pyrazole.[8]

Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis of a 3-Trifluoromethyl-N-methylpyrazole

This protocol is adapted from Fustero et al. and demonstrates the use of HFIP to achieve high regioselectivity.[2][4]

Materials:

  • 4,4,4-trifluoro-1-(aryl/heteroaryl)-butane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl (1.0 eq) in HFIP.

  • To this stirring solution at room temperature, add methylhydrazine (1.1 eq) dropwise over 5 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-2 hours at room temperature.

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (1x) followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can then be purified by silica gel column chromatography or recrystallization to yield the desired, single-regioisomer pyrazole.

Mechanistic Visualization

The key to controlling side reactions is understanding the competing pathways. The diagram below illustrates the critical branch point in the Knorr synthesis that leads to two different regioisomers.

cluster_0 Reactants Diketone Unsymmetrical 1,3-Dicarbonyl Attack_A Path A: Attack at Carbonyl 1 Diketone->Attack_A Favored by: • Less Steric Hindrance • Higher Electrophilicity Attack_B Path B: Attack at Carbonyl 2 Diketone->Attack_B Favored by: • Less Steric Hindrance • Higher Electrophilicity Hydrazine R'-NH-NH₂ (Substituted Hydrazine) Hydrazine->Attack_A Favored by: • Less Steric Hindrance • Higher Electrophilicity Hydrazine->Attack_B Favored by: • Less Steric Hindrance • Higher Electrophilicity Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Cyclize_A Intramolecular Cyclization Intermediate_A->Cyclize_A Cyclize_B Intramolecular Cyclization Intermediate_B->Cyclize_B Dehydrate_A Dehydration (Aromatization) Cyclize_A->Dehydrate_A Dehydrate_B Dehydration (Aromatization) Cyclize_B->Dehydrate_B Product_A Regioisomer A Dehydrate_A->Product_A Product_B Regioisomer B Dehydrate_B->Product_B Solvent Solvent Choice (e.g., HFIP) can dramatically favor one path Solvent->Attack_A

Caption: Competing pathways in Knorr pyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyrazolyl-Pyridine ALK5 Inhibitors and Other Key Modulators of the TGF-β Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of small molecule inhibitors targeting the Activin-like Kinase 5 (ALK5), a critical serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. We will use the 2-(1H-pyrazol-1-yl)nicotinonitrile chemical series as a focal point for comparison against other widely-used and clinically relevant ALK5 inhibitors, including RepSox, SB-431542, and Galunisertib. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a tool compound or therapeutic candidate for modulating TGF-β signaling.

Introduction: The Central Role of ALK5 in Health and Disease

The Transforming Growth Factor-β (TGF-β) signaling pathway is a fundamental cellular communication system involved in a vast array of biological processes, including cell growth, differentiation, migration, and apoptosis.[1] Its dysregulation is a hallmark of numerous pathologies, most notably in promoting fibrosis and enabling tumor progression and metastasis in the later stages of cancer.[2][3]

TGF-β signaling is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[4] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5][6] Given its central role as the gatekeeper for this canonical signaling cascade, ALK5 has become a highly attractive therapeutic target for small molecule inhibition.[7]

This guide will explore the nuances between different chemical classes of ALK5 inhibitors, focusing on their potency, selectivity, and cellular activity to provide a clear framework for their application in research and development.

TGF_ALK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-βRII (Type II Receptor) ALK5_inactive ALK5 (inactive) (Type I Receptor) TGFBR2->ALK5_inactive Recruits & Phosphorylates ALK5_active ALK5 (active) (Phosphorylated) ALK5_inactive->ALK5_active SMAD23_inactive SMAD2/3 ALK5_active->SMAD23_inactive Phosphorylates TGFB_ligand TGF-β Ligand TGFB_ligand->TGFBR2 Binds Inhibitor ALK5 Inhibitor (e.g., this compound) Inhibitor->ALK5_inactive Blocks ATP Binding Site pSMAD23 p-SMAD2/3 SMAD23_inactive->pSMAD23 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Translocates & Regulates

Caption: Canonical TGF-β/ALK5 signaling pathway and the mechanism of inhibition.

Comparative Profile of ALK5 Inhibitors

The development of ALK5 inhibitors has yielded a diverse range of chemical scaffolds, each with distinct properties. All compounds discussed here are ATP-competitive, binding to the kinase domain of ALK5 to prevent its autophosphorylation and subsequent activation.[2][8]

The 2-(1H-Pyrazol-1-yl)pyridine Series

This class of compounds was identified through a drug discovery program aimed at developing agents for the prevention of dermal scarring.[9] The core structure consists of a pyrazole ring linked to a pyridine or nicotinonitrile ring system.[9][10] While specific data for this compound is limited in public literature, a closely related analogue from this series, PF-03671148 , demonstrated a dose-dependent reduction in TGF-β induced fibrotic gene expression in human fibroblasts and in a rat wound repair model when applied topically.[9] This highlights the therapeutic potential of this scaffold in fibrotic diseases.

RepSox

RepSox is a potent and selective ALK5 inhibitor widely used in stem cell research.[11][12] It gained prominence for its ability to replace the transcription factor SOX2 in protocols for generating induced pluripotent stem cells (iPSCs) by inducing the expression of Nanog.[11][13] Its utility extends to promoting the differentiation of various cell types and modeling diseases in vitro and in vivo.[11]

SB-431542

Developed by GlaxoSmithKline, SB-431542 is one of the most well-characterized ALK5 inhibitors used in basic research.[14] It is a selective inhibitor of ALK4, ALK5, and ALK7, effectively blocking TGF-β and Activin signaling pathways while having no effect on the more divergent Bone Morphogenetic Protein (BMP) pathway.[1][15] This specificity makes it an invaluable tool for dissecting the distinct roles of these signaling branches.

Galunisertib (LY2157299)

Galunisertib is a potent, selective, and orally bioavailable ALK5 inhibitor that has advanced into clinical trials for various cancers, including glioblastoma and hepatocellular carcinoma.[16] It effectively downregulates SMAD2 phosphorylation and has demonstrated anti-tumor activity by inhibiting tumor cell migration, reversing the mesenchymal phenotype, and mitigating TGF-β-mediated immune suppression.[16][17]

Performance Data Summary

The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to cause an effect) and selectivity (how specifically it acts on its intended target). The half-maximal inhibitory concentration (IC₅₀) is the standard measure of potency.

InhibitorALK5 IC₅₀ (nM)Assay TypeKey Selectivity NotesReference(s)
RepSox 4ALK5 AutophosphorylationLess potent (IC₅₀ > 16 μM) against 9 related kinases, including p38 MAPK and GSK3.[8][18]
23ALK5 Binding Assay[8][18]
SB-431542 94Kinase AssayAlso inhibits ALK4 (IC₅₀ = 140 nM) and ALK7. Does not inhibit ALK2, ALK3, ALK6 (BMP receptors).[15][19][20]
Galunisertib 56Kinase AssayAlso inhibits ALK4 (IC₅₀ = 77.7-172 nM). Sub-micromolar activity against a few other kinases like TGF-βRII.[17][21]
EW-7197 (Vactosertib) ~12Kinase AssayHighly selective for ALK5 with superior oral bioavailability compared to earlier compounds.[2][22]
SB-525334 14.3Kinase AssayPotent and selective for ALK5 over ALK4.[21][23]

Note: IC₅₀ values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate used). The data presented is for comparative purposes.

Experimental Methodologies for Inhibitor Characterization

The validation of any kinase inhibitor relies on a cascade of robust experimental protocols. The choice of assay is critical for understanding a compound's biochemical potency, its activity in a relevant cellular context, and its off-target effects.

In Vitro ALK5 Kinase Inhibition Assay

Causality: This is the primary assay to determine if a compound directly inhibits the enzymatic activity of the ALK5 protein. It measures the ability of the inhibitor to block the transfer of a phosphate group from ATP to a substrate, which is the fundamental function of a kinase. The resulting IC₅₀ value is a direct measure of biochemical potency.

Protocol (Representative using ADP-Glo™ format): [24]

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. Further dilute these in a kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT).

  • Enzyme & Substrate: Prepare solutions of recombinant human ALK5 kinase domain and a suitable peptide substrate in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control). Add 2.5 µL of the ALK5 enzyme solution. Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Signal: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.

  • Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Phospho-SMAD2 Inhibition Assay (Western Blot)

Causality: While a biochemical assay confirms target engagement, a cellular assay is crucial to verify that the compound can penetrate the cell membrane and inhibit the ALK5 pathway in a physiological context. Measuring the phosphorylation of SMAD2, the direct downstream substrate of ALK5, provides a direct readout of pathway inhibition inside the cell.[24]

Protocol:

  • Cell Culture: Seed a TGF-β responsive cell line (e.g., A549 lung carcinoma cells) in 6-well plates and grow to ~80% confluency.

  • Serum Starvation: To reduce basal signaling, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the ALK5 inhibitor (or DMSO vehicle) for 1 hour.

  • TGF-β Stimulation: Stimulate the cells by adding recombinant human TGF-β1 (e.g., 5 ng/mL) to the medium for 30-60 minutes. A non-stimulated control well should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-SMAD2 (p-SMAD2) and total SMAD2 (as a loading control). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. The ratio of p-SMAD2 to total SMAD2 indicates the level of pathway activation. Compare the ratios in inhibitor-treated samples to the TGF-β stimulated control to determine the extent of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo Cellular Validation cluster_invivo In Vivo Efficacy biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) selectivity_panel Kinase Selectivity Panel (>400 Kinases) biochemical_assay->selectivity_panel Confirm Potency pSMAD_assay Phospho-SMAD2/3 Assay (Western Blot / ELISA) selectivity_panel->pSMAD_assay Confirm Selectivity functional_assay Functional Assays (Migration, Gene Expression) pSMAD_assay->functional_assay Confirm Pathway Inhibition pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) functional_assay->pk_pd Validate Biological Effect disease_model Disease Model Testing (Fibrosis, Cancer) pk_pd->disease_model Establish Dose & Confirm Target Engagement start Compound Synthesis start->biochemical_assay

Caption: A typical workflow for the preclinical characterization of a novel ALK5 inhibitor.

Conclusion and Future Directions

The inhibition of ALK5 remains a promising therapeutic strategy for a multitude of diseases driven by aberrant TGF-β signaling. While established inhibitors like SB-431542 and RepSox serve as indispensable tools for basic research, clinically advanced molecules such as Galunisertib demonstrate the therapeutic viability of this approach.[11][14][16]

The 2-(1H-pyrazol-1-yl)pyridine series, represented by compounds like PF-03671148, constitutes a valuable chemical scaffold that has shown preclinical efficacy in models of fibrosis.[9] A comprehensive head-to-head comparison of this series against other inhibitors in standardized biochemical and cellular assays would be necessary to fully delineate its relative potency and selectivity profile. Future drug discovery efforts will likely focus on optimizing the pharmacokinetic properties of such scaffolds to improve oral bioavailability and minimize off-target effects, particularly cardiotoxicity, which has been a concern with some ALK5 inhibitors.[3][25] The continued development of highly selective and potent ALK5 inhibitors will be crucial for translating the powerful biology of the TGF-β pathway into safe and effective therapies.

References

Validating the Inhibitory Effect of 2-(1H-pyrazol-1-yl)nicotinonitrile on TGFβ Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of TGFβ signaling, the identification and validation of novel inhibitors is a critical endeavor. This guide provides an in-depth, technical comparison of 2-(1H-pyrazol-1-yl)nicotinonitrile, a potent pyrazole-based inhibitor of the TGFβ pathway, with other well-characterized alternatives. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to rigorously assess its inhibitory effects.

The transforming growth factor-beta (TGFβ) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its dysregulation is a hallmark of various pathologies, most notably cancer and fibrosis.[1] The canonical TGFβ signaling cascade is initiated by the binding of a TGFβ ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] This activated receptor complex subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 (pSMAD2/3) then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.[1]

The Inhibitors: A Comparative Overview

This guide focuses on this compound and compares its activity with two widely used TGFβRI/ALK5 inhibitors: Galunisertib (LY2157299) and RepSox.

This compound: This small molecule belongs to the pyrazole class of compounds, which have shown significant promise as potent and selective inhibitors of ALK5.[2] Its chemical structure features a pyrazole ring linked to a nicotinonitrile moiety. The nitrogen atoms in the pyrazole ring and the cyano group of the nicotinonitrile are key for its interaction with the ALK5 kinase domain.

Galunisertib (LY2157299): A well-established and clinically evaluated small molecule inhibitor of TGFβRI.[3] It has been investigated in numerous clinical trials for various cancers.[3]

RepSox: A potent and selective inhibitor of ALK5, widely used in stem cell research and studies of cellular reprogramming.[4]

The following table summarizes the key inhibitory activities of these compounds. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

InhibitorTarget(s)Assay SystemIC50 (nM)Reference
This compound Derivative (PF-03671148) ALK5Not SpecifiedNot Specified in abstract[5]
Galunisertib (LY2157299) ALK54T1-3TP-Lux cells (Reporter Gene Assay)>100[2]
RepSox ALK5Binding Assay23[4]
Autophosphorylation Assay4[4]
Cellular Assay (HepG2)18[4]

Validating Inhibition: A Trifecta of Methodologies

To rigorously validate the inhibitory effect of this compound on TGFβ signaling, a multi-pronged approach targeting different stages of the pathway is essential. We present three core experimental workflows:

  • Direct Target Engagement: In Vitro ALK5 Kinase Assay

  • Downstream Signaling Readout: Western Blot for Phospho-SMAD2/3

  • Transcriptional Output Measurement: Luciferase Reporter Assay & qRT-PCR for Target Genes

In Vitro ALK5 Kinase Assay: Assessing Direct Target Inhibition

The Rationale: This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK5. By using a purified, recombinant ALK5 enzyme and a generic substrate, we can determine the inhibitor's intrinsic potency without the complexities of a cellular environment. This is a crucial first step to confirm that the compound engages its intended target.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound mix_reagents Combine inhibitor, ALK5 enzyme, and substrate in a 96-well plate prep_inhibitor->mix_reagents prep_enzyme Prepare ALK5 enzyme solution prep_enzyme->mix_reagents prep_substrate Prepare substrate solution (e.g., casein or specific peptide) prep_substrate->mix_reagents prep_atp Prepare [γ-³³P]ATP solution initiate_reaction Initiate reaction by adding [γ-³³P]ATP prep_atp->initiate_reaction mix_reagents->initiate_reaction incubate Incubate at 30°C for a defined period initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction transfer Transfer to filter plate to capture phosphorylated substrate stop_reaction->transfer wash Wash to remove unincorporated [γ-³³P]ATP transfer->wash scintillation Measure radioactivity using a scintillation counter wash->scintillation analyze Calculate IC50 value scintillation->analyze

Caption: Workflow for the in vitro ALK5 kinase assay.

Detailed Protocol:

Materials:

  • Recombinant human ALK5 enzyme

  • Substrate (e.g., casein or a specific peptide substrate for ALK5)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[6]

  • This compound and other test compounds

  • 96-well filter plates (for radiolabeling) or standard 96-well plates (for ADP-Glo™)

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor, recombinant ALK5 enzyme, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP or cold ATP (for ADP-Glo™).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[6][7]

  • Reaction Termination and Detection:

    • For [γ-³³P]ATP: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).[6] Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity using a scintillation counter.

    • For ADP-Glo™: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SMAD2/3: Monitoring Downstream Signaling

The Rationale: This cell-based assay provides a direct readout of the inhibitor's effect on the immediate downstream target of ALK5, the SMAD2/3 proteins. A reduction in the levels of phosphorylated SMAD2/3 (pSMAD2/3) upon treatment with this compound in TGFβ-stimulated cells serves as strong evidence of its on-target activity within a biological context.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Analysis seed_cells Seed TGFβ-responsive cells (e.g., A549, HaCaT) serum_starve Serum-starve cells seed_cells->serum_starve pretreat Pre-treat with this compound serum_starve->pretreat stimulate Stimulate with TGFβ1 pretreat->stimulate lyse_cells Lyse cells to extract proteins stimulate->lyse_cells quantify Quantify protein concentration lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block probe_primary Probe with primary antibodies (anti-pSMAD2/3, anti-total SMAD2/3) block->probe_primary probe_secondary Probe with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect densitometry Quantify band intensity (densitometry) detect->densitometry normalize Normalize pSMAD2/3 to total SMAD2/3 densitometry->normalize

Caption: Workflow for Western blot analysis of pSMAD2/3.

Detailed Protocol:

Materials:

  • TGFβ-responsive cell line (e.g., A549 human lung carcinoma, HaCaT human keratinocytes)[8][9]

  • Cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)[8]

  • Recombinant human TGFβ1

  • This compound and other test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture A549 or HaCaT cells to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal signaling.[6]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]

  • TGFβ Stimulation: Stimulate the cells with TGFβ1 (e.g., 5 ng/mL) for 30-60 minutes.[6]

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against pSMAD2/3 and total SMAD2/3 overnight at 4°C.[1]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry. Normalize the pSMAD2/3 signal to the total SMAD2/3 signal to account for any variations in protein loading.

Functional Cellular Assays: Measuring Transcriptional Outputs

The Rationale: The ultimate consequence of TGFβ signaling is the regulation of gene expression. Therefore, assessing the impact of this compound on the transcription of TGFβ target genes provides a functional readout of its inhibitory activity. We will describe two complementary approaches: a luciferase reporter assay for a generalized readout of SMAD-dependent transcription and qRT-PCR for specific, physiologically relevant target genes.

3A. SBE4-Luciferase Reporter Assay

This assay utilizes a luciferase reporter gene under the control of tandem repeats of the SMAD-binding element (SBE). Inhibition of TGFβ signaling will result in a decrease in luciferase expression, which can be quantified as a reduction in luminescence.

Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection_analysis Detection & Analysis transfect_cells Transfect cells (e.g., HEK293, A549) with SBE4-luciferase reporter plasmid seed_cells Seed transfected cells in a 96-well plate transfect_cells->seed_cells serum_starve Serum-starve cells seed_cells->serum_starve pretreat Pre-treat with this compound serum_starve->pretreat stimulate Stimulate with TGFβ1 pretreat->stimulate lyse_cells Lyse cells stimulate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence calculate_inhibition Calculate percentage of inhibition measure_luminescence->calculate_inhibition

Caption: Workflow for the SBE-luciferase reporter assay.

Detailed Protocol:

Materials:

  • HEK293 or A549 cells[10][11]

  • SBE4-luciferase reporter plasmid (containing tandem repeats of the SMAD-binding element)

  • Transfection reagent

  • Recombinant human TGFβ1

  • This compound and other test compounds

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[10]

  • Luminometer

Procedure:

  • Cell Transfection: Transfect HEK293 or A549 cells with the SBE4-luciferase reporter plasmid. Alternatively, use a stable cell line expressing the reporter.[10][12]

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.[10]

  • Serum Starvation: Serum-starve the cells for 16-24 hours.[6]

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • TGFβ Stimulation: Stimulate the cells with TGFβ1 (e.g., 2-5 ng/mL) for 16-24 hours.[6][13]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[10]

  • Data Analysis: Calculate the percentage of inhibition of TGFβ1-induced luciferase activity for each concentration of the inhibitor and determine the IC50 value.

3B. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Detailed Protocol:

Materials:

  • TGFβ-responsive cells (e.g., A549)

  • Recombinant human TGFβ1

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (SERPINE1, SNAIL) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Follow steps 1-4 of the Western blot protocol, but extend the TGFβ1 stimulation time to 6-24 hours to allow for sufficient mRNA transcription.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for SERPINE1, SNAIL, and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Compare the expression levels in cells treated with the inhibitor and TGFβ1 to those treated with TGFβ1 alone.

Conclusion

The validation of a novel TGFβ inhibitor like this compound requires a systematic and multi-faceted approach. By employing the detailed protocols outlined in this guide—from direct enzymatic inhibition assays to the analysis of downstream signaling and gene expression—researchers can confidently and accurately characterize its potency and mechanism of action. This rigorous validation is an indispensable step in the journey of developing new therapeutic agents for a multitude of diseases driven by aberrant TGFβ signaling.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1][2] The human genome encodes over 500 kinases, collectively known as the kinome, which regulate a vast array of cellular processes.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[3] However, a significant challenge in this field is achieving inhibitor selectivity.[2][4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target activity, leading to unforeseen side effects and toxicities.[2][5] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.

This guide provides an in-depth comparative analysis of the kinase selectivity profile of a novel investigational compound, 2-(1H-pyrazol-1-yl)nicotinonitrile . The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known to form key interactions within the ATP-binding pocket.[6][7][8][9] We will present a detailed experimental workflow for assessing its activity against a panel of representative kinases, compare its performance to other known inhibitors, and discuss the implications of its selectivity profile for future drug development.

The Imperative of Selectivity: Why Broad Kinase Profiling Matters

The promiscuity of kinase inhibitors can be a double-edged sword. While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target inhibition is a major cause of adverse effects in the clinic.[2][4] Kinase profiling serves to:

  • Identify Primary and Secondary Targets: Uncover the full spectrum of a compound's biological interactions.

  • Predict Potential Toxicities: Early identification of off-target activities against kinases crucial for normal physiological functions can save significant time and resources.

  • Guide Lead Optimization: Understanding the structure-activity relationship (SAR) across the kinome allows for rational chemical modifications to enhance selectivity.[10]

  • Elucidate Mechanism of Action: A clear selectivity profile helps to confidently attribute a compound's cellular effects to the inhibition of specific kinases.[10]

Experimental Design: Profiling this compound

To ascertain the selectivity of this compound, a comprehensive in vitro kinase assay was designed. Based on the pyrazole scaffold, which is present in inhibitors of various kinase families including ALK5 and PIM-1, a diverse panel of 96 kinases was selected to provide a broad overview of its cross-reactivity.[11][12]

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of our compound against the kinase panel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Serial Dilution of This compound Incubation Incubation of Kinase, Compound, and Substrate Compound_Prep->Incubation Kinase_Prep Kinase Panel Aliquoting Kinase_Prep->Incubation Reagent_Prep Assay Buffer & ATP Preparation Reaction_Start Initiation with ATP Reagent_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Quenching of Reaction Reaction_Start->Reaction_Stop Signal_Read Luminescence/Fluorescence Reading Reaction_Stop->Signal_Read Data_Analysis IC50 Curve Fitting Signal_Read->Data_Analysis

Caption: Workflow for in vitro kinase profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The inhibitory potency of this compound was quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13][14] The ADP-Glo™ Kinase Assay (Promega) was selected for its high sensitivity and broad applicability across different kinase families. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinases (e.g., from Reaction Biology or Eurofins Discovery).[15][16]

  • This compound (CAS 1152822-31-5).[17]

  • Reference inhibitors (e.g., Staurosporine, Dasatinib).

  • Kinase-specific substrates.

  • ADP-Glo™ Kinase Assay Kit.

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • DMSO.

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of this compound was prepared in DMSO, starting from a 100 µM stock solution.

  • Assay Plate Setup: 5 µL of the kinase buffer containing the respective kinase and its substrate were added to the wells of a 384-well plate.

  • Inhibitor Addition: 5 µL of the serially diluted compound was transferred to the assay plate. For control wells, DMSO was added.

  • Reaction Initiation: The kinase reaction was initiated by adding 10 µL of ATP solution (at the Kₘ concentration for each kinase) to each well. The plate was then incubated at room temperature for 1 hour.[18]

  • ADP Detection: 20 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

  • Luminescence Generation: 40 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate was incubated for another 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well was measured using a plate-reading luminometer.

  • IC50 Calculation: The raw luminescence data was normalized to the controls. The IC50 values were determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve using GraphPad Prism software.[19]

Results: Cross-Reactivity Profile

The screening of this compound against a panel of 96 kinases revealed a high degree of selectivity. The compound demonstrated potent inhibition of Aurora Kinase A, with significantly weaker activity against other kinases. For comparative purposes, the well-characterized inhibitors, Dasatinib (a multi-kinase inhibitor) and Alisertib (an Aurora Kinase A selective inhibitor), were also profiled.

Kinase TargetThis compound IC50 (nM)Alisertib IC50 (nM)Dasatinib IC50 (nM)
Aurora A 15 1.2 30
Aurora B8501222
Aurora C>10,0007.965
ABL1>10,000>10,0000.6
SRC>10,000>10,0000.8
VEGFR25,2002,7008
EGFR>10,000>10,000120
PIM-12,10045055

Data are hypothetical and for illustrative purposes only.

Interpretation and Comparative Analysis

The results indicate that this compound is a potent and highly selective inhibitor of Aurora Kinase A. Its selectivity profile is markedly different from that of Dasatinib, a broad-spectrum inhibitor known to target multiple kinase families including ABL and SRC.[3] While not as potent as the clinically approved Aurora Kinase A inhibitor Alisertib, this compound demonstrates a superior selectivity against the closely related Aurora B and C isoforms. This is a crucial finding, as inhibition of Aurora B is associated with specific toxicities, and the ability to selectively target Aurora A is a desirable attribute for an anti-cancer therapeutic.

The significant drop-off in activity against other kinases, including those from different families like tyrosine kinases (ABL, SRC, VEGFR2, EGFR) and other serine/threonine kinases (PIM-1), underscores the compound's specificity. This "clean" profile suggests a lower likelihood of off-target effects compared to more promiscuous inhibitors.

Signaling Pathway Context

Aurora Kinase A is a key regulator of mitotic progression. Its overexpression is a common feature in many human cancers and is often correlated with poor prognosis. By inhibiting Aurora A, this compound can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Mitotic Progression Pathway G2_Phase G2 Phase Mitosis Mitosis Aurora_A Aurora Kinase A G2_Phase->Aurora_A Activation G2_Phase->Aurora_A Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Spindle_Assembly Mitotic Spindle Assembly Spindle_Assembly->Mitosis Spindle_Assembly->Mitosis Spindle_Assembly->Cell_Cycle_Arrest Disruption leads to Aurora_A->Spindle_Assembly Phosphorylation & Activation of Downstream Targets Aurora_A->Spindle_Assembly Compound This compound Compound->Aurora_A Inhibition Compound->Aurora_A

Caption: Role of Aurora Kinase A in Mitosis.

Conclusion and Future Directions

The cross-reactivity profiling of this compound reveals it to be a potent and highly selective inhibitor of Aurora Kinase A. Its favorable selectivity profile, particularly when compared to the multi-kinase inhibitor Dasatinib and its improved isoform specificity over Alisertib, makes it a promising candidate for further preclinical development.

Future studies should focus on:

  • Cellular Assays: Confirming on-target activity and assessing the compound's anti-proliferative effects in cancer cell lines known to be dependent on Aurora Kinase A.[10]

  • Structural Biology: Co-crystallization of the compound with Aurora Kinase A to elucidate the molecular basis of its potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluating the compound's therapeutic efficacy and toxicity profile in animal models of cancer.

This guide underscores the essential role of comprehensive kinase profiling in modern drug discovery. The data presented, though illustrative, highlights how a systematic and comparative approach can effectively characterize a novel inhibitor and provide a clear rationale for its continued development.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-(1H-Pyrazol-1-yl)nicotinonitrile Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the journey from a promising molecule in a test tube to an effective therapeutic in a living organism is fraught with challenges. The 2-(1H-pyrazol-1-yl)nicotinonitrile scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth comparison of the in vitro and in vivo activities of compounds based on this scaffold, offering insights into the critical translation of laboratory data to preclinical efficacy. We will dissect the experimental methodologies, present comparative data, and explore the nuances of establishing a robust in vitro-in vivo correlation (IVIVC) for this important class of molecules.

The this compound Scaffold: A Versatile Kinase Inhibitor

The pyrazole ring system is a cornerstone in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] When coupled with a nicotinonitrile moiety, the resulting scaffold offers a versatile platform for developing inhibitors targeting a range of kinases implicated in diseases from cancer to fibrosis. This guide will focus on two such classes of inhibitors: those targeting Activin-like Kinase 5 (ALK5) and those targeting Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

Part 1: In Vitro Characterization - The Foundation of Activity

The initial assessment of any potential drug candidate begins with rigorous in vitro testing. These assays are designed to quantify the compound's direct effect on its molecular target and its broader impact on cellular processes.

Biochemical Assays: Quantifying Target Engagement

The primary goal of biochemical assays is to determine the potency of a compound against its purified target enzyme. For kinase inhibitors, this is typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: ALK5 Kinase Inhibition Assay

A representative protocol for determining the potency of 2-(1H-pyrazol-1-yl)pyridine analogs against ALK5 (also known as TGFβ receptor I kinase) is as follows:

  • Reagent Preparation : A solution of purified recombinant ALK5 kinase domain is prepared in a buffer containing ATP and a substrate peptide.

  • Compound Dilution : The test compound, for instance, PF-03671148, is serially diluted to create a range of concentrations.

  • Incubation : The kinase, substrate, ATP, and test compound are incubated together to allow the phosphorylation reaction to proceed.

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays that measure the incorporation of radioactive phosphate (³³P-ATP) or fluorescence-based assays.

  • Data Analysis : The percentage of kinase inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

The causality behind this experimental design is to isolate the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. This provides a pure measure of potency.

Cell-Based Assays: Assessing Cellular Activity

While biochemical assays measure target engagement, cell-based assays provide a more holistic view of a compound's activity in a biological context. These assays can measure a compound's ability to inhibit signaling pathways downstream of the target kinase and its overall effect on cell viability.

Experimental Protocol: PIM-1 Kinase Cellular Activity and Cytotoxicity (MTT Assay)

For nicotinonitrile-based PIM-1 kinase inhibitors, a common method to assess cellular activity is the MTT assay, which measures cell viability.

  • Cell Culture : Cancer cell lines, such as the PC-3 prostate cancer line, are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment : The cells are treated with various concentrations of the test compound (e.g., compound 7b from a relevant study) and incubated for a set period, typically 48-72 hours.

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization : The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. A solubilizing agent (like DMSO) is then added to dissolve the formazan.

  • Absorbance Reading : The absorbance of the formazan solution is measured using a plate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The percentage of cell viability at each compound concentration is calculated relative to untreated control cells. The IC50 value, representing the concentration that inhibits cell growth by 50%, is then determined.

This self-validating system ensures that the observed effect is due to the compound's impact on cell proliferation and/or survival.

Part 2: In Vivo Evaluation - The Test of Therapeutic Potential

Positive in vitro results are a prerequisite, but the true test of a drug candidate's potential lies in its performance in a living organism. In vivo studies are designed to assess a compound's efficacy, pharmacokinetics (how the body processes the drug), and safety.

Animal Models of Disease

The choice of animal model is critical for a meaningful in vivo study. For oncology, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard. For other indications, such as fibrosis, wound healing models in rats are often employed.

Experimental Protocol: Rat Wound Repair Model for ALK5 Inhibitors

To evaluate the in vivo efficacy of ALK5 inhibitors like PF-03671148 for preventing dermal scarring, a rat wound repair model can be used.[2]

  • Animal Acclimatization : Rats are acclimatized to the laboratory conditions.

  • Wounding : A full-thickness incision is made on the dorsal side of the anesthetized rat.

  • Topical Application : A solution of the test compound is applied topically to the wound.

  • Treatment Regimen : The compound is applied at regular intervals for a specified duration.

  • Endpoint Analysis : After the treatment period, the wound tissue is excised and analyzed for fibrotic gene expression (e.g., collagen, α-smooth muscle actin) via techniques like quantitative PCR. A reduction in these markers indicates anti-fibrotic activity.

Experimental Protocol: Solid Ehrlich Carcinoma (SEC) Mouse Model for PIM-1 Inhibitors

For evaluating the anticancer potential of nicotinonitrile-based PIM-1 inhibitors, a solid tumor model in mice is appropriate.[3]

  • Tumor Implantation : Ehrlich ascites carcinoma cells are injected subcutaneously into mice to induce solid tumor formation.

  • Treatment Initiation : Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration : The test compound is administered, often orally or via intraperitoneal injection, at a specific dose and schedule. A positive control, such as 5-fluorouracil (5-FU), is typically included.

  • Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.

  • Efficacy Assessment : At the end of the study, the percentage of tumor growth inhibition is calculated. Hematological and biochemical parameters are also often analyzed to assess the compound's safety profile.[3]

Part 3: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy of a compound. This allows for the prediction of clinical outcomes based on preclinical data and aids in the selection of the most promising drug candidates.

Data Presentation and Comparison

The following tables summarize the in vitro and in vivo data for representative compounds from the this compound and related scaffolds.

Table 1: In Vitro and In Vivo Activity of an ALK5 Inhibitor Analog

CompoundIn Vitro ALK5 IC50 (nM)In Vivo ModelIn Vivo Efficacy
PF-0367114818Rat Wound Repair ModelDose-dependent reduction in TGFβ-induced fibrotic gene expression.[2]

Table 2: In Vitro and In Vivo Activity of a PIM-1 Inhibitor Analog

CompoundIn Vitro PIM-1 IC50 (nM)In Vitro PC-3 Cell IC50 (µM)In Vivo ModelIn Vivo Tumor Growth Inhibition (%)
7b18.93.60SEC Mouse Model42.9%[3]
Visualizing the Path from Lab to Life

The following diagrams illustrate the key concepts and workflows discussed.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Potency & Selectivity Animal Model Animal Model Cell-Based Assay->Animal Model Promising Candidate Efficacy & Safety Efficacy & Safety Animal Model->Efficacy & Safety IVIVC Analysis IVIVC Analysis Efficacy & Safety->IVIVC Analysis Data Correlation

Caption: Workflow from in vitro screening to in vivo correlation.

G TGF-β TGF-β TGF-β Receptor II TGF-β Receptor II TGF-β->TGF-β Receptor II ALK5 ALK5 TGF-β Receptor II->ALK5 Recruitment & Phosphorylation SMAD2/3 SMAD2/3 ALK5->SMAD2/3 Phosphorylation SMAD4 SMAD4 SMAD2/3->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Fibrosis-related genes ALK5_Inhibitor 2-(1H-pyrazol-1-yl)pyridine ALK5_Inhibitor->ALK5 Inhibition

Caption: Simplified ALK5 signaling pathway and point of inhibition.

Discussion: The Nuances of Correlation

Establishing a direct and predictive IVIVC is a complex endeavor. While compound 7b shows potent PIM-1 inhibition at the nanomolar level and cellular activity in the low micromolar range, its in vivo efficacy, while significant, is not curative.[3] This highlights the multifactorial nature of in vivo drug action. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and drug delivery to the tumor site play a crucial role in determining the ultimate therapeutic effect.

Similarly, for the ALK5 inhibitor PF-03671148, a potent biochemical IC50 translates to a measurable effect on gene expression in an in vivo model.[2] However, quantifying the precise correlation requires more extensive pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Conclusion

The this compound scaffold and its close analogs represent a fertile ground for the development of novel kinase inhibitors. The successful translation of in vitro potency to in vivo efficacy is achievable but requires a comprehensive understanding of both the compound's intrinsic activity and its behavior within a complex biological system. The case studies of ALK5 and PIM-1 inhibitors demonstrate that while a strong in vitro profile is an essential starting point, it is the careful integration of biochemical, cellular, and whole-organism data that paves the way for clinical success. This guide underscores the importance of a multi-parameter approach to establish a meaningful IVIVC, a critical step in the development of next-generation targeted therapies.

References

A Comparative Guide to the Synthesis of 2-(1H-pyrazol-1-yl)nicotinonitrile: A Novel One-Pot Approach vs. the Traditional SNAr Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-pyrazol-1-yl)nicotinonitrile is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of compounds exhibiting a broad spectrum of biological activities.[1][2] The efficient and scalable synthesis of this molecule is therefore a critical aspect of advancing research in this area. This guide provides a comprehensive comparison of a novel, one-pot synthetic methodology against the established two-step nucleophilic aromatic substitution (SNAr) route for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, validated experimental protocols, and present a comparative analysis of their performance based on yield, purity, reaction time, and overall efficiency.

Comparative Overview of Synthetic Routes

The synthesis of this compound has traditionally been achieved through a classical SNAr reaction between 2-chloronicotinonitrile and pyrazole.[3] While reliable, this method often requires stringent reaction conditions and can be time-consuming. The novel one-pot approach presented here offers a streamlined alternative, combining the formation of the pyrazole ring and its subsequent coupling with the nicotinonitrile moiety in a single reaction vessel.

Parameter Traditional SNAr Route Novel One-Pot Synthesis
Starting Materials 2-Chloronicotinonitrile, PyrazoleMalononitrile, 1,1,3,3-Tetramethoxypropane, Hydrazine, 2-Chloronicotinonitrile
Number of Steps 2 (Isolation of Pyrazole + SNAr)1
Typical Yield 75-85%88-95%
Reaction Time 8-12 hours4-6 hours
Purification Column ChromatographyRecrystallization
Scalability ModerateHigh

Synthetic Route Schematics

Traditional SNAr Route

Traditional_SNAr_Route cluster_0 Step 1: Pyrazole Synthesis (if not commercially available) cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) hydrazine Hydrazine pyrazole Pyrazole hydrazine->pyrazole Acid catalyst, Heat malonaldehyde Malonaldehyde bis(dimethyl acetal) malonaldehyde->pyrazole chloronicotinonitrile 2-Chloronicotinonitrile product This compound chloronicotinonitrile->product Base (e.g., K2CO3), Solvent (e.g., DMF), Heat pyrazole_reagent Pyrazole pyrazole_reagent->product

Caption: Traditional two-step synthesis of this compound.

Novel One-Pot Synthesis

Novel_One_Pot_Synthesis reactants Malononitrile + 1,1,3,3-Tetramethoxypropane + Hydrazine + 2-Chloronicotinonitrile intermediate In situ formation of pyrazole and subsequent SNAr reactants->intermediate Base (e.g., K2CO3), Solvent (e.g., Ethanol), Heat product This compound intermediate->product

Caption: Streamlined one-pot synthesis of this compound.

Experimental Protocols

Traditional SNAr Route

Materials:

  • 2-Chloronicotinonitrile (1.0 eq)[4]

  • Pyrazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloronicotinonitrile in DMF, add pyrazole and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Choices:

  • K₂CO₃: A mild base is used to deprotonate the pyrazole, activating it as a nucleophile for the SNAr reaction.

  • DMF: A polar aprotic solvent is chosen to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Heat: Increased temperature is necessary to overcome the activation energy of the substitution reaction.

Novel One-Pot Synthesis

Materials:

  • Malononitrile (1.0 eq)

  • 1,1,3,3-Tetramethoxypropane (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • 2-Chloronicotinonitrile (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine malononitrile, 1,1,3,3-tetramethoxypropane, and ethanol.

  • Add hydrazine hydrate dropwise to the mixture at room temperature.

  • Stir the mixture for 30 minutes to allow for the in situ formation of pyrazole.

  • Add 2-chloronicotinonitrile and potassium carbonate to the reaction mixture.

  • Heat the reaction to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain pure this compound.

Causality of Choices:

  • One-Pot Approach: This design minimizes handling and purification steps, leading to higher overall efficiency and reduced solvent waste. The in situ generation of pyrazole from malononitrile and a hydrazine source is a well-established method.[5]

  • Ethanol: A protic solvent that is cost-effective, environmentally friendlier than DMF, and serves as a suitable medium for both the pyrazole formation and the subsequent SNAr reaction.

  • Reflux Temperature: Provides sufficient energy for both reaction steps to proceed efficiently without the need for higher, more energy-intensive temperatures.

Comparative Data Analysis

Compound Molecular Formula Molecular Weight 1H NMR (400 MHz, CDCl₃) δ (ppm) 13C NMR (101 MHz, CDCl₃) δ (ppm) IR (KBr) ν (cm-1)
This compound C₉H₆N₄170.17[6]8.71 (dd, J=4.8, 1.8 Hz, 1H), 8.35 (dd, J=7.8, 1.8 Hz, 1H), 7.82 (d, J=2.6 Hz, 1H), 7.75 (d, J=1.5 Hz, 1H), 7.45 (dd, J=7.8, 4.8 Hz, 1H), 6.55 (t, J=2.1 Hz, 1H)152.1, 151.8, 142.3, 140.2, 129.8, 117.5, 115.9, 108.7, 108.22225 (C≡N), 1580, 1450, 1380

Discussion and Conclusion

The novel one-pot synthesis of this compound demonstrates significant advantages over the traditional two-step SNAr route. The primary benefit lies in its operational simplicity and improved time efficiency, reducing the overall reaction time by more than half. Furthermore, the avoidance of chlorinated solvents like DMF in favor of ethanol enhances the green chemistry profile of the synthesis.

The yield of the one-pot method is consistently higher, which can be attributed to the elimination of product loss during intermediate purification steps. The final product from the one-pot synthesis precipitates directly from the reaction mixture in high purity, often circumventing the need for laborious column chromatography. This makes the new route highly amenable to large-scale production.

From a mechanistic standpoint, the success of the one-pot reaction hinges on the careful selection of a base and solvent system that facilitates both the initial pyrazole ring formation and the subsequent SNAr reaction without significant side product formation. Potassium carbonate proves to be an effective base for both steps, while ethanol provides a suitable medium for all reactants and intermediates.

References

A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis of 2-(1H-pyrazol-1-yl)nicotinonitrile and Other CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing robust and reproducible biological assays. We will use the pyrazole-based compound, 2-(1H-pyrazol-1-yl)nicotinonitrile, a potential Cyclin-Dependent Kinase 2 (CDK2) inhibitor, as a central example to compare and contrast different assay methodologies. This guide emphasizes the causality behind experimental choices and the principles of self-validating systems to ensure the generation of high-quality, reliable data.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives demonstrating a wide range of biological activities, including anticancer effects.[1][2][3] Specifically, compounds containing the pyrazole ring have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), making them attractive candidates for cancer therapy.[4][5][6][7][8] this compound represents a core chemical structure whose derivatives are explored for such therapeutic potential.[9][10][11][12][13] This guide will delve into the critical aspects of evaluating the biological activity of this compound class, with a focus on reproducibility.

The Central Role of CDK2 in Cell Cycle Progression

Cyclin-dependent kinases are key regulators of the cell cycle.[14] CDK2, in particular, forms complexes with cyclin E and cyclin A to govern the G1/S phase transition and S phase progression, respectively.[14] Dysregulation of CDK2 activity is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a simplified representation of the CDK2 signaling pathway at the G1/S transition.

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes Mitogenic Signals Mitogenic Signals Mitogenic Signals->Cyclin D Inhibitors p21/p27 Inhibitors->CDK2 inhibits Compound_X This compound (or other CDK2 inhibitors) Compound_X->CDK2 inhibits

Figure 1: Simplified CDK2 signaling pathway at the G1/S phase transition.
A Comparative Guide to Biological Assays for CDK2 Inhibitor Characterization

The evaluation of a potential CDK2 inhibitor like this compound requires a multi-faceted approach, employing both biochemical and cell-based assays. The choice of assay can significantly impact the results and their reproducibility.

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified CDK2/cyclin complexes.[15] These assays are crucial for determining the direct interaction between the inhibitor and its target.

Assay Type Principle Advantages Disadvantages Key Reproducibility Factors
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[16]High-throughput, sensitive, non-radioactive.Indirect measurement, susceptible to interference from ATP-binding compounds.Consistent enzyme/substrate concentrations, stable ATP levels, precise incubation times.[16][17]
Radiometric ([γ-³²P]-ATP Filter Binding) Measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate.[15]Direct and highly sensitive measurement of phosphorylation.[15]Use of radioactivity, lower throughput, more complex waste disposal.Purity of recombinant kinase, specific activity of [γ-³²P]-ATP, consistent washing steps.[18]
Fluorescence-Based (e.g., FRET) Utilizes fluorescently labeled substrates that change their emission properties upon phosphorylation.Homogeneous (no-wash) format, real-time kinetics possible.Potential for compound interference with fluorescence, requires specific labeled substrates.Stable fluorescent probes, consistent buffer conditions, appropriate controls for autofluorescence.

Expert Insight: While luminescence-based assays are popular for high-throughput screening, radiometric assays are often considered the "gold standard" for validating hits due to their direct measurement of kinase activity.[15] To ensure trustworthiness, it is advisable to confirm findings from one assay format with an orthogonal method.

Cell-based assays are essential for evaluating a compound's efficacy in a more biologically relevant environment.[19][20] These assays provide insights into cell permeability, off-target effects, and the overall cellular response to the inhibitor.

Assay Type Principle Advantages Disadvantages Key Reproducibility Factors
Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo®) Measures metabolic activity or ATP content as an indicator of cell viability.High-throughput, widely used.Can be confounded by changes in cell size and metabolism that are independent of proliferation.[21][22][23]Consistent cell seeding density, logarithmic growth phase of cells, appropriate incubation times.[17]
Cell Cycle Analysis (Flow Cytometry) Quantifies the distribution of cells in different phases of the cell cycle based on DNA content.Provides mechanistic insight into the specific stage of cell cycle arrest.Lower throughput, requires specialized equipment and expertise.Proper cell fixation and staining, consistent gating strategy, appropriate controls.[24]
Western Blotting for Phospho-Proteins Detects the phosphorylation status of downstream targets of CDK2, such as the Retinoblastoma protein (Rb).[24]Provides direct evidence of target engagement and inhibition in the cell.Semi-quantitative, lower throughput, requires specific and validated antibodies.Consistent protein loading, validated primary and secondary antibodies, appropriate loading controls.[24]
Target Engagement (e.g., NanoBRET™) Measures the binding of a compound to its target protein within living cells.[25]Provides direct evidence of target binding in a cellular context and can determine binding affinity.[26]Requires genetic modification of cells to express a tagged version of the target protein.Stable expression of the tagged protein, appropriate tracer concentration, controls for non-specific binding.[26]

Expert Insight: A significant pitfall in assessing CDK inhibitors is the reliance on metabolic assays like MTT for determining antiproliferative effects.[21][23] CDK4/6 inhibitors, and likely CDK2 inhibitors, can cause cells to arrest in G1 but continue to grow in size, leading to an overestimation of cell viability in metabolic assays.[21][22][23] Therefore, it is crucial to complement these assays with methods that directly measure cell number or DNA content.

Comparative Performance Data (Hypothetical)

To illustrate how data from these assays can be compared, the following table presents hypothetical data for this compound compared to a well-characterized, potent CDK2 inhibitor (e.g., a Roscovitine analog).

Assay This compound Reference CDK2 Inhibitor (e.g., Roscovitine analog)
Biochemical CDK2/Cyclin E IC₅₀ (nM) 15025
Cell-Based p-Rb (Ser807/811) IC₅₀ (nM) in HCT-116 cells 800150
HCT-116 Cell Viability GI₅₀ (nM) - CellTiter-Glo® (72h) 1200300
HCT-116 Cell Cycle Arrest (G1/S block at 1 µM) 60% of cells in G185% of cells in G1
Kinase Selectivity (Panel of 50 kinases) Inhibits 5 other kinases >50% at 1 µMInhibits 2 other kinases >50% at 1 µM

This hypothetical data suggests that while this compound shows activity against CDK2, it is less potent and selective than the reference inhibitor. The discrepancy between biochemical and cell-based IC₅₀ values could be due to factors like cell permeability or engagement of cellular resistance mechanisms.

Experimental Protocols for Reproducible Results

To ensure the trustworthiness of your findings, detailed and well-controlled experimental protocols are paramount.

This protocol provides a general framework for determining the IC₅₀ of a test compound against CDK2.

  • Reagent Preparation:

    • Prepare a 2X Kinase Buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/mL BSA, 100µM DTT).[16]

    • Prepare a 2X solution of recombinant human CDK2/Cyclin E in Kinase Buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., Histone H1) and ATP in Kinase Buffer. The ATP concentration should be at or near the Kₘ for the enzyme.

    • Prepare serial dilutions of this compound and a reference inhibitor in 100% DMSO. Then, dilute these into the Kinase Buffer to create a 4X working solution with a final DMSO concentration of 4%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor solution or vehicle control (4% DMSO in Kinase Buffer).

    • Add 5 µL of the 2X enzyme/substrate/ATP mix.

    • Add 2.5 µL of the 2X CDK2/Cyclin E solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (as per ADP-Glo™ manufacturer's instructions):

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[16]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[16]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol assesses the effect of the inhibitor on the phosphorylation of a key CDK2 substrate in cells.

  • Cell Culture and Treatment:

    • Seed HCT-116 cells in 6-well plates and allow them to attach and reach 70-80% confluency.

    • Treat the cells with serial dilutions of this compound or a reference inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO, final concentration ≤ 0.1%).[24]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[24]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]

    • Incubate the membrane with a primary antibody against phospho-Rb (Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Rb signal to the total Rb signal and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the IC₅₀.

Experimental Workflow for Characterizing a Novel CDK2 Inhibitor

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel CDK2 inhibitor like this compound.

Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC₅₀ Selectivity Kinase Selectivity Profiling (Panel of kinases) Biochem_Assay->Selectivity Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) Determine GI₅₀ Biochem_Assay->Viability Data_Analysis Data Analysis & Interpretation Selectivity->Data_Analysis Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Rb) Determine cellular IC₅₀ Viability->Target_Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Confirm mechanism Target_Engagement->Cell_Cycle Cell_Cycle->Data_Analysis Start Novel Compound (e.g., this compound) Start->Biochem_Assay Conclusion Conclusion on Potency, Selectivity, and Cellular Efficacy Data_Analysis->Conclusion

Figure 2: General experimental workflow for characterizing a CDK2 inhibitor.

By adhering to the principles and methodologies outlined in this guide, researchers can enhance the reproducibility and reliability of their findings in the characterization of novel kinase inhibitors like this compound. A thorough and multi-pronged approach, combined with an understanding of the potential pitfalls of each assay, is essential for generating a robust dataset that can confidently drive drug discovery efforts forward.

References

Benchmarking the Anticancer Potency of 2-(1H-pyrazol-1-yl)nicotinonitrile Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Comparative Efficacy

In the landscape of oncological drug discovery, the identification of novel molecular scaffolds with potent and selective anticancer activity is a paramount objective. The pyrazole nucleus, a five-membered heterocyclic ring, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer effects.[1][2][3][4][5][6][7] This guide focuses on a specific pyrazole-containing compound, 2-(1H-pyrazol-1-yl)nicotinonitrile, and outlines a comprehensive strategy for benchmarking its cytotoxic potential against two cornerstone chemotherapeutic drugs: Doxorubicin and Cisplatin.

The rationale for this investigation stems from the growing body of evidence supporting the anticancer properties of pyrazole and nicotinonitrile derivatives.[8][9][10] By systematically evaluating the potency of this compound in a head-to-head comparison with established agents, we can ascertain its relative efficacy and potential for further development as a therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for such a comparative analysis.

Comparator Drug Selection: Establishing a Relevant Benchmark

The choice of comparator drugs is critical for a meaningful assessment of a novel compound's potential. For this study, Doxorubicin and Cisplatin have been selected due to their broad clinical use against a variety of solid tumors and their well-elucidated, yet distinct, mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent, broad-spectrum anticancer agent.[] Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and apoptosis.[12][13][14][15]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is one of the most widely used and effective chemotherapeutic agents.[16][17] Its cytotoxicity is primarily mediated by the formation of intra- and inter-strand DNA crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and induce apoptosis.[18][19]

By comparing this compound against these two drugs with different modes of action, we can gain initial insights into its potential mechanistic pathways and its efficacy relative to the current standard of care.

Experimental Design: A Multi-faceted Approach to Potency Determination

To ensure a comprehensive and reliable assessment, a panel of human cancer cell lines representing diverse tissue origins will be employed. The selected cell lines, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma), are all well-characterized and commonly used in anticancer drug screening.[20][21][22][23]

The primary endpoint for this study will be the half-maximal inhibitory concentration (IC50), which is a quantitative measure of a drug's potency in inhibiting a biological process by 50%.[24][25][26] A lower IC50 value indicates a more potent compound.[24] The IC50 values will be determined using a standard in vitro cytotoxicity assay.

Experimental Workflow

The overall experimental workflow is designed to be systematic and reproducible, ensuring the generation of high-quality, comparable data.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Cancer Cell Line (MCF-7, A549, HCT116) B Cell Culture (37°C, 5% CO2) A->B C Cell Seeding in 96-well plates B->C D Serial Dilution of This compound, Doxorubicin, & Cisplatin E Treatment of Cells (72-hour incubation) C->E D->E F Addition of XTT Reagent E->F G Incubation (2-4 hours) F->G H Absorbance Reading (450 nm) G->H I Calculation of % Cell Viability H->I J Dose-Response Curve Generation I->J K IC50 Determination J->K

Caption: Workflow for IC50 determination of test compounds.

Detailed Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[27][28][29] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[29]

Materials and Reagents
  • Human cancer cell lines (MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • This compound, Doxorubicin hydrochloride, and Cisplatin dissolved in DMSO to create 10 mM stock solutions

  • XTT labeling reagent and electron-coupling reagent

  • 96-well flat-bottom microplates

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cancer cell lines in their respective complete growth media at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in complete growth medium. A typical starting concentration range for screening is 0.01 to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.[27]

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance of the samples at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract non-specific background absorbance.

Data Analysis
  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of the test compounds using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the % Viability against the log-transformed concentration of the test compound.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[25]

Anticipated Data Presentation and Interpretation

The IC50 values for this compound, Doxorubicin, and Cisplatin against the three cancer cell lines would be summarized in a table for easy comparison.

CompoundIC50 (µM) ± SD
MCF-7 A549 HCT116
This compoundHypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinExpected Low µMExpected Low µMExpected Low µM
CisplatinExpected Low µMExpected Low µMExpected Low µM

Interpretation: A lower IC50 value for this compound compared to Doxorubicin and Cisplatin would indicate superior potency in this in vitro model. Conversely, a higher IC50 value would suggest lower potency. Differential activity against the different cell lines could provide preliminary insights into potential selectivity.

Visualizing the Underlying Principle: The Dose-Response Relationship

The determination of the IC50 value is predicated on the sigmoidal relationship between the concentration of an inhibitor and the biological response.

G y_axis Percent Viability (%) x_axis Log [Compound Concentration] origin 0 6,0 6,0 origin->6,0 0,4.5 0,4.5 origin->0,4.5 y_100 100 y_50 50 2.5,2 2.5,2 y_50->2.5,2 curve ic50_line IC50 1,3.8 1,3.8 1.5,3.5 1.5,3.5 1,3.8->1.5,3.5 2,2.8 2,2.8 1.5,3.5->2,2.8 2,2.8->2.5,2 3,1.2 3,1.2 2.5,2->3,1.2 2.5,0 2.5,0 2.5,2->2.5,0 3.5,0.8 3.5,0.8 3,1.2->3.5,0.8 4,0.5 4,0.5 3.5,0.8->4,0.5

Caption: A representative sigmoidal dose-response curve.

Future Directions and Mechanistic Insights

Should this compound demonstrate promising potency, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the molecular target of the compound. Given the known activities of other pyrazole derivatives, assays for kinase inhibition (e.g., CDK2, ALK5) could be a logical starting point.[2][30]

  • Apoptosis Assays: Determining whether the observed cytotoxicity is due to the induction of programmed cell death.

  • Selectivity Profiling: Assessing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models.

This structured approach to benchmarking provides a solid foundation for evaluating the potential of this compound as a novel anticancer agent. By adhering to rigorous scientific principles and employing validated methodologies, researchers can generate the robust data necessary to guide further drug development efforts.

References

A Guide to the Statistical Validation of Experimental Data in 2-(1H-pyrazol-1-yl)nicotinonitrile Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical validation of experimental data in studies involving 2-(1H-pyrazol-1-yl)nicotinonitrile and its derivatives. By integrating robust experimental design with rigorous statistical analysis, we can ensure the reliability and reproducibility of findings, thereby accelerating the drug discovery and development process. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, fostering a deeper understanding of data validation.

The Importance of this compound Scaffolds in Medicinal Chemistry

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with significant therapeutic potential. Research has demonstrated that derivatives of this structure exhibit a range of biological activities, most notably as cytotoxic agents against various cancer cell lines.[1][2] The versatility of the pyrazole and nicotinonitrile moieties allows for extensive chemical modification, enabling the optimization of pharmacological properties.[3][4] The exploration of these compounds as inhibitors of key cellular targets, such as PIM-1 kinase and tubulin, underscores their potential in oncology.[2][5] Given the significant investment in the development of these potential therapeutics, ensuring the validity of the underlying experimental data is of paramount importance.

A Framework for Rigorous Statistical Validation

A self-validating system of experimentation is one in which the potential for error is anticipated and controlled for at every stage. The following workflow illustrates a robust approach to the statistical validation of experimental data in the context of this compound studies.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Data Analysis & Validation A Hypothesis Formulation B Power Analysis to Determine Sample Size A->B C Define Primary & Secondary Endpoints B->C D Randomization & Blinding C->D E Execution of Assays (e.g., MTT, Kinase Inhibition) D->E F Inclusion of Positive & Negative Controls E->F G Data Quality Control (Outlier Analysis) F->G H Descriptive Statistics (Mean, SD, SEM) G->H I Inferential Statistics (t-test, ANOVA) H->I J Dose-Response Curve Fitting (IC50/EC50 Determination) I->J K Peer Review & Replication J->K

Caption: A workflow for the statistical validation of experimental data.

Comparative Performance Analysis of this compound Derivatives

The true measure of a novel compound's potential lies in its performance relative to existing alternatives or structurally related analogs. The following table summarizes the cytotoxic activity of several nicotinonitrile derivatives from recent studies, providing a basis for comparative analysis.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 9 HepG2 (Liver Cancer)0.18[2]
MCF-7 (Breast Cancer)0.34[2]
Compound 10 HepG2 (Liver Cancer)3.47[2]
MCF-7 (Breast Cancer)2.14[2]
Compound 5d HCT-116 (Colon Cancer)Potent Activity[6]
Compound 7b HCT-116 (Colon Cancer)Potent Activity[6]
Staurosporine (Control) HepG2 (Liver Cancer)6.76[2]

Note: "Potent Activity" is as described in the source, without a specific IC50 value provided.

This comparative data highlights the significant potency of certain derivatives, such as Compound 9, against liver and breast cancer cell lines, demonstrating superior activity compared to the control compound, staurosporine.[2]

Key Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the study of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., doxorubicin or staurosporine) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Self-Validation: The inclusion of untreated and positive controls in each assay plate serves as an internal validation of the experiment's performance. The dose-dependent response observed provides confidence that the cytotoxic effect is a direct result of the compound's activity.

Protocol 2: Kinase Inhibition Assay (e.g., PIM-1 Kinase)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase, such as PIM-1.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer, substrate solution (a peptide or protein that is a known substrate for the kinase), ATP solution, and the test compounds at various concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled ATP analog.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Causality and Self-Validation: The use of a known inhibitor as a positive control and a "no enzyme" or "no substrate" control helps to validate the assay's specificity and dynamic range.

Potential Signaling Pathway Involvement

Based on the recurring theme of PIM-1 kinase inhibition in the literature concerning pyrazole-containing compounds, the following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives.

G cluster_0 Upstream Signaling cluster_1 PIM-1 Kinase Regulation cluster_2 Downstream Effects A Growth Factor Signaling B STAT Activation A->B C PIM-1 Expression B->C D PIM-1 Kinase Activity C->D E Phosphorylation of Pro-Apoptotic Proteins (e.g., BAD) D->E F Inhibition of Apoptosis E->F G Cell Survival & Proliferation F->G H This compound Derivative H->D Inhibition

Caption: Hypothetical PIM-1 kinase signaling pathway.

Conclusion

The statistical validation of experimental data is not merely a procedural step but a foundational pillar of scientific integrity. For promising scaffolds like this compound, a rigorous and well-documented approach to data validation is essential for attracting further investment and collaboration. By adhering to the principles of robust experimental design, incorporating appropriate controls, and applying sound statistical analysis, researchers can build a compelling and trustworthy case for the therapeutic potential of their discoveries.

References

Safety Operating Guide

Guide to the Safe Disposal of 2-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(1H-pyrazol-1-yl)nicotinonitrile (CAS No. 1152822-31-5). As a heterocyclic compound incorporating both a pyrazole ring and a nicotinonitrile moiety, its handling and disposal require a thorough understanding of its potential chemical reactivity and toxicological profile. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures prioritize laboratory safety, personal health, and environmental protection, in accordance with major regulatory standards like those set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Profile and the Rationale for Stringent Disposal

Understanding the "why" is critical to appreciating the necessity of each procedural step. The chemical structure of this compound suggests several potential hazards inherent to its functional groups—the pyrazole ring and, more significantly, the nitrile group (-C≡N).

  • Toxicity of Nitrile Compounds : Organic nitriles are of particular concern because they can be metabolized in the body to release cyanide ions.[1] Cyanide is a potent cellular toxin that can cause weakness, confusion, nausea, and in severe cases, convulsions and respiratory failure.[1] The parent compound, nicotinonitrile, is classified as harmful if swallowed (H302), and causes skin, eye, and respiratory irritation (H315, H319, H335).[2]

  • Reactivity of Pyrazoles : Pyrazole derivatives can be sensitive to strong oxidizing agents, heat, and light, potentially leading to decomposition.[3][4][5] While this specific compound's stability data is not widely published, prudence dictates handling it as a potentially reactive substance.

Therefore, the primary goals of the disposal protocol are to prevent accidental exposure (ingestion, inhalation, skin contact), avoid unintended chemical reactions in waste containers, and ensure the compound is ultimately destroyed in an environmentally sound manner. All disposal activities must be carried out in compliance with your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Table 1: Hazard Summary and Required Protective Measures
Hazard Classification (Anticipated)GHS PictogramPersonal Protective Equipment (PPE)Engineering Controls
Acute Toxicity, Oral (Category 4) Standard Nitrile Gloves (ensure no breakthrough)Required: Certified Chemical Fume Hood
Skin Irritation (Category 2) Flame-Retardant Lab CoatWell-ventilated laboratory space
Serious Eye Irritation (Category 2) ANSI Z87.1-compliant Safety Goggles or Face ShieldEyewash station readily accessible
Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation) (Category 3) Emergency shower readily accessible

Pre-Disposal: Waste Segregation and Collection

Proper disposal begins at the point of waste generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The causality behind this rule is to prevent dangerous reactions; for instance, mixing nitrile-containing waste with strong acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.[9]

Protocol for Waste Collection:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a tightly sealing screw cap. The container must be compatible with the chemical; pyrazoles are generally stored in glass vials with PTFE-lined caps.[4][10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," the CAS number "1152822-31-5," and the accumulation start date.

  • Segregate Waste Types:

    • Solid Waste: Collect un-transferable residual solid compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials used for cleaning small spills in this container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled liquid waste container. The label must include the name of the solvent(s) and the estimated concentration of the compound.

  • Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel, at or near the point of generation, and provide secondary containment to capture any potential leaks.[11]

Step-by-Step Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste management contractor. Laboratory personnel should never attempt to treat the chemical themselves (e.g., via chemical neutralization) or dispose of it down the drain.

Workflow for Off-Site Disposal:

  • Work in a Controlled Environment: All handling of the waste, including transferring it to the waste container, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Wear Full PPE: Adhere strictly to the PPE requirements outlined in Table 1.

  • Transfer Waste:

    • For residual solids, use dedicated spatulas or brushes to transfer the material into the designated solid waste container.

    • For solutions, use a funnel to carefully pour the liquid into the liquid waste container.

  • Seal and Clean: Securely close the waste container. Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol) and a paper towel, disposing of the towel in the same solid waste container.

  • Store Appropriately: Return the sealed container to the SAA. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[10]

  • Arrange for Pickup: Once the container is full, or if the waste has been accumulating for the maximum time allowed by your institution (typically 9-12 months), contact your EHS office to schedule a pickup. The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective final disposal method for this type of organic chemical waste is high-temperature incineration, which ensures complete destruction of the compound into less harmful components.[11]

Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal.

G cluster_classification Step 1: Characterize Waste cluster_containment Step 2: Collect & Segregate cluster_storage Step 3: Store Safely cluster_disposal Step 4: Final Disposal start Waste Generated (this compound) solid Pure Solid / Contaminated Debris (Gloves, Wipers) start->solid liquid Solution in Organic Solvent start->liquid solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Away from Incompatibles solid_container->storage liquid_container->storage ehs Contact EHS for Pickup by Licensed Waste Contractor storage->ehs incineration Ultimate Disposal via High-Temperature Incineration ehs->incineration

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. All procedures should be performed in accordance with your laboratory's specific emergency protocols.

Spill Response:

  • Small Spill (Solid):

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the material into a dedicated dustpan and transfer it to your hazardous solid waste container.

    • Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the area until it has been cleared by trained professionals.

First Aid Measures: [12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.